molecular formula C32H30N2O3 B3342932 Rhodamine 101 inner salt CAS No. 41175-43-3

Rhodamine 101 inner salt

货号: B3342932
CAS 编号: 41175-43-3
分子量: 490.6 g/mol
InChI 键: MUSLHCJRTRQOSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhodamine 101 is an iminium betaine and an organic heteroheptacyclic compound. It has a role as a fluorochrome.

属性

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLHCJRTRQOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961484
Record name 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-43-3, 116450-56-7
Record name 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodamine 101
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a highly efficient and stable fluorescent dye belonging to the xanthene class. Its exceptional photophysical properties, including a high fluorescence quantum yield and significant molar absorptivity, have established it as a crucial tool in various scientific disciplines. This technical guide provides an in-depth overview of the core photophysical characteristics of this compound, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow. This document is intended to serve as a comprehensive resource for researchers employing this fluorophore in applications ranging from fluorescence microscopy and flow cytometry to fluorescence correlation spectroscopy and as a reference standard.[1][2]

Core Photophysical Properties

The photophysical parameters of this compound are summarized below. These values are influenced by the solvent environment; data for ethanol and methanol, two commonly used solvents, are presented.

Photophysical PropertyValue (Ethanol)Value (Methanol)References
Absorption Maximum (λabs) 565 nm560 nm, 567 nm[3]
Molar Absorptivity (ε) 95,000 L mol-1 cm-1 at 565 nm105,000 L mol-1 cm-1 at 567 nm[3][4]
Emission Maximum (λem) 595 nm588 nm, 589 nm[2][5][6]
Fluorescence Quantum Yield (ΦF) 0.98, 0.96Not explicitly found[3][7]
Fluorescence Lifetime (τF) ~4.2 nsNot explicitly found[8]

Experimental Protocols

Accurate determination of the photophysical properties of this compound is paramount for its effective application. The following sections outline generalized yet detailed methodologies for measuring its key characteristics.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound

  • Spectroscopic grade ethanol or methanol

  • Calibrated UV-Vis spectrophotometer (e.g., Agilent 8453)[3]

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 400 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λabs versus concentration.

    • The molar absorptivity (ε) is determined from the slope of the linear fit of this plot.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • Dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength)

  • Calibrated spectrofluorometer (e.g., PTI QM-4/2003 SE)[3]

  • Fluorescence cuvettes (1 cm path length)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λabs (e.g., 565 nm in ethanol).

    • Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 570 nm to 750 nm).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation monochromator over a wavelength range that includes the absorption band (e.g., 400 nm to 580 nm).

  • Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to check for background fluorescence.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • This compound solutions of varying concentrations (absorbance < 0.1)

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a series of solutions of both the sample (Rhodamine 101) and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths).

    • Integrate the area under the corrected emission spectrum for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound.

Materials:

  • Dilute solution of this compound

  • TCSPC system equipped with a pulsed laser source (picosecond diode laser) and a sensitive detector (e.g., photomultiplier tube).

Procedure:

  • Instrument Setup:

    • Select a pulsed laser with an excitation wavelength close to the λabs of Rhodamine 101.

    • Optimize the instrument parameters, including the repetition rate of the laser and the collection time.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Sample Measurement: Record the fluorescence decay of the Rhodamine 101 solution.

  • Data Analysis:

    • Use deconvolution software to fit the experimental fluorescence decay curve, taking the IRF into account.

    • A single or multi-exponential decay model is typically used to extract the fluorescence lifetime(s) (τF).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent molecule like this compound.

Photophysical_Characterization_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement start Start: this compound stock Prepare Stock Solution (Known Concentration) start->stock dilutions Prepare Serial Dilutions stock->dilutions abs_spec Measure Absorption Spectra (UV-Vis Spectrophotometer) dilutions->abs_spec em_spec Measure Emission Spectrum dilutions->em_spec qy_measure Measure Fluorescence of Sample & Standard dilutions->qy_measure lt_measure Measure Fluorescence Decay (TCSPC) dilutions->lt_measure beer_plot Plot Absorbance vs. Concentration abs_spec->beer_plot lambda_abs Determine λ_abs beer_plot->lambda_abs epsilon Calculate Molar Absorptivity (ε) beer_plot->epsilon lambda_abs->em_spec lambda_em Determine λ_em em_spec->lambda_em ex_spec Measure Excitation Spectrum lambda_em->ex_spec qy_plot Plot Integrated Intensity vs. Absorbance qy_measure->qy_plot qy_calc Calculate Quantum Yield (Φ_F) qy_plot->qy_calc lt_fit Deconvolve and Fit Decay Curve lt_measure->lt_fit lt_calc Determine Lifetime (τ_F) lt_fit->lt_calc

References

An In-Depth Technical Guide to the Spectroscopic Properties of Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the absorption and emission spectral characteristics of Rhodamine 101 inner salt, tailored for researchers, scientists, and professionals in drug development. This document details the quantitative spectroscopic data, experimental methodologies for its measurement, and a visual representation of the experimental workflow.

Core Spectroscopic Properties

This compound is a highly fluorescent dye known for its brightness and photostability, making it a valuable tool in various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2][3] Its zwitterionic nature at physiological pH contributes to its unique spectral properties in different solvent environments.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative data for the absorption and emission spectra of this compound in different solvents.

Spectroscopic ParameterValueSolvent
Absorption Maximum (λabs) 565 nmEthanol
567 nmMethanol
569 nm-
Emission Maximum (λem) 588 nmMethanol
590 nm-
595 nm-
Molar Absorptivity (ε) 10.50 x 104 L·mol-1·cm-1Methanol
95,000 L·mol-1·cm-1Ethanol
Fluorescence Quantum Yield (ΦF) 0.913Ethanol
0.98Ethanol

Note: Variations in reported values can be attributed to differences in experimental conditions and instrumentation.

Experimental Protocols for Spectral Measurement

The determination of the absorption and emission spectra of this compound involves standardized spectrophotometric and spectrofluorometric techniques.

1. Measurement of the Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Materials:

    • This compound

    • Spectroscopic grade solvent (e.g., ethanol or methanol)

    • Volumetric flasks and pipettes

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 300-700 nm).

    • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction.

    • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the most dilute Rhodamine 101 solution.

    • Data Acquisition: Scan the absorbance of the sample across the specified wavelength range. The peak of the resulting spectrum corresponds to the absorption maximum (λmax).

    • Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

2. Measurement of the Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator, and a photodetector.

  • Materials:

    • This compound solution (prepared as above, with absorbance < 0.1 at the excitation wavelength)

    • A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).

    • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Procedure:

    • Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon arc lamp) to stabilize.

    • Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) of this compound.

    • Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 570-800 nm).

    • Data Acquisition for Sample: Record the fluorescence emission spectrum of the this compound solution.

    • Data Acquisition for Standard: Without changing the instrument settings, replace the sample cuvette with the cuvette containing the reference standard and record its emission spectrum.

    • Solvent Blank: Measure the emission spectrum of the pure solvent to account for any background signal or Raman scattering.

    • Data Analysis and Quantum Yield Calculation:

      • Subtract the solvent blank spectrum from both the sample and standard spectra.

      • Integrate the area under the corrected emission spectra for both the sample (IS) and the standard (IR).

      • Measure the absorbance of the sample (AS) and the standard (AR) at the excitation wavelength using a UV-Vis spectrophotometer.

      • Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) Where ΦR is the quantum yield of the reference, and nS and nR are the refractive indices of the sample and reference solutions, respectively (if the solvents are the same, this term cancels out).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the spectroscopic properties of a fluorescent compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_results Final Data prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions abs_setup Spectrophotometer Setup prep_dilutions->abs_setup To Absorbance Measurement fluor_setup Spectrofluorometer Setup prep_dilutions->fluor_setup To Fluorescence Measurement abs_blank Measure Solvent Blank abs_setup->abs_blank abs_measure Measure Sample Absorbance abs_blank->abs_measure abs_analyze Determine λmax & Calculate ε abs_measure->abs_analyze abs_analyze->fluor_setup Use λmax for Excitation results Tabulated Spectroscopic Properties abs_analyze->results fluor_sample Measure Sample Emission fluor_setup->fluor_sample fluor_std Measure Standard Emission fluor_sample->fluor_std fluor_analyze Integrate Spectra & Calculate ΦF fluor_std->fluor_analyze fluor_analyze->results

Caption: Experimental workflow for determining the absorption and emission spectra of this compound.

References

Rhodamine 101 Inner Salt: A Technical Guide to Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a highly efficient and photostable fluorescent dye, making it a valuable tool in various scientific disciplines, including biotechnology and drug development.[1][2] Its utility in applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA stems from its bright fluorescence and well-characterized photophysical properties.[2][3] This technical guide provides an in-depth overview of the fluorescence quantum yield and lifetime of this compound, complete with experimental protocols and data presented for easy reference.

Core Photophysical Parameters

The two most critical photophysical characteristics of a fluorophore are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ).[4] The quantum yield quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[6]

Quantitative Data Summary

The fluorescence quantum yield and lifetime of this compound are solvent-dependent. The following tables summarize key quantitative data for this dye in various solvents.

SolventQuantum Yield (ΦF)Reference(s)
Ethanol0.98 - 1.0[7][8]
MethanolNot explicitly stated, but used as a solvent[9]
SolventLifetime (τ) in nsReference(s)
Ethanol4.74[4]
Various Alcohols (Methanol to Octanol)Investigated, with R101 showing variations[10]

Note: Rhodamine dyes, in general, are known to exhibit a solvent-dependent quantum yield, which tends to increase as the solvent polarity decreases.[4]

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime requires meticulous experimental execution. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The comparative (or relative) method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[11] This method involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.[11]

Experimental Protocol: Comparative Method

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with the sample of interest. For Rhodamine 101, which has a very high quantum yield, a standard with a precisely known and stable quantum yield is crucial.

  • Sample Preparation:

    • Use spectroscopic grade solvents to minimize interference from fluorescent impurities.

    • Prepare a series of dilutions for both the test sample (this compound) and the standard.

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the sample and the standard.

    • Record the absorbance at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.

    • Ensure that the excitation and emission slit widths are identical for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).[11]

  • Quantum Yield Calculation: The quantum yield of the test sample (ΦX) can be calculated using the following equation[11]:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most frequently used and highly sensitive method for measuring fluorescence lifetimes, capable of resolving lifetimes into the picosecond range.[12][13]

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., laser or LED), a sample holder, a sensitive photodetector (e.g., photomultiplier tube - PMT), and timing electronics.[13]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired solvent. The optical density of the solution should be less than 0.1 at the excitation wavelength in a 1 cm cuvette to avoid reabsorption effects.[12]

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample. The excitation and emission wavelengths should be set to the same value.

  • Data Acquisition:

    • Excite the sample with the pulsed light source. The repetition rate of the source should be chosen to allow for the complete decay of the fluorescence before the next pulse arrives.[14]

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[13]

    • This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.[12]

  • Data Analysis:

    • The collected fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ).

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for measuring fluorescence quantum yield and lifetime.

Quantum_Yield_Workflow Figure 1. Experimental Workflow for Comparative Quantum Yield Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilutions of Rhodamine 101 abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Dilutions of Known Standard prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Gradients and Refractive Indices plot->calculate Lifetime_Workflow Figure 2. Experimental Workflow for TCSPC Lifetime Measurement cluster_setup System Setup & Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute Rhodamine 101 Solution excite Excite Sample with Pulsed Light Source prep_sample->excite measure_irf Measure Instrument Response Function (IRF) with Scattering Solution deconvolute Deconvolute Decay Data with IRF measure_irf->deconvolute detect Detect Single Photons and Record Arrival Times excite->detect build_hist Build Histogram of Photon Arrival Times detect->build_hist build_hist->deconvolute fit Fit Data to Exponential Decay Model deconvolute->fit determine_tau Determine Fluorescence Lifetime (τ) fit->determine_tau

References

Solubility Profile of Rhodamine 101 Inner Salt in Ethanol and Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Rhodamine 101 inner salt, a widely used fluorescent dye, in two common laboratory solvents: ethanol and dimethyl sulfoxide (DMSO). This document collates available quantitative data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for sample preparation. The information herein is intended to assist researchers in the effective use of this compound in various scientific applications, including fluorescence microscopy, flow cytometry, and drug development assays.

Introduction

This compound is a bright fluorescent dye with excitation and emission maxima typically around 565 nm and 595 nm, respectively.[1] Its application in sensitive bioassays necessitates a thorough understanding of its solubility characteristics to ensure accurate and reproducible experimental outcomes. The choice of solvent can significantly impact the dye's performance by affecting its aggregation state, quantum yield, and ultimately, its fluorescent intensity. This guide focuses on its solubility in ethanol, a common solvent for spectroscopic studies, and DMSO, a versatile solvent for preparing concentrated stock solutions of various compounds for biological and pharmaceutical research.

Quantitative Solubility Data

The solubility of this compound can vary depending on factors such as the purity of the compound, the specific grade of the solvent, temperature, and the method of determination. The data presented below is compiled from various chemical supplier specifications.

Table 1: Quantitative Solubility of this compound

SolventReported SolubilitySourceNotes
Ethanol0.1 mg/mLCayman Chemical[1][2]-
Ethanol20 mg/mLSigma-AldrichA significant discrepancy exists between reported values, potentially due to different measurement methodologies or material purity.
Dimethyl Sulfoxide (DMSO)SolubleAAT Bioquest,[3] MedchemExpressA precise quantitative value is not readily available in the reviewed literature. However, it is widely reported as soluble and suitable for preparing high-concentration stock solutions.

It is crucial for researchers to note the significant discrepancy in the reported solubility of this compound in ethanol. This highlights the importance of empirically determining the solubility for specific experimental needs or consulting the documentation for the specific batch of the compound being used.

Experimental Protocol for Solubility Determination

While specific experimental details from the sources of the quantitative data are not provided, a general and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method followed by spectroscopic analysis.

3.1. Materials

  • This compound (crystalline solid)

  • Anhydrous Ethanol (≥99.5%)

  • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%)

  • Spectrophotometer (UV-Vis)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Methodology

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a precise volume of the desired solvent (ethanol or DMSO) to each vial. The amount of solid should be sufficient to ensure that not all of it dissolves.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance reading for this compound. A series of dilutions may be necessary.

  • Spectroscopic Analysis:

    • Measure the absorbance of the diluted solutions at the maximum absorption wavelength (λmax) of this compound in the respective solvent (approximately 565 nm in ethanol).[4]

    • Prepare a standard calibration curve using known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted supernatant.

    • Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B Agitation C Phase Separation (Centrifugation) B->C Equilibrium Reached D Supernatant Filtration C->D Clear Supernatant E Serial Dilution D->E Filtered Solution F Spectroscopic Measurement (UV-Vis) E->F Diluted Samples G Calculation of Solubility F->G Absorbance Data

Caption: Experimental workflow for solubility determination.

4.2. Logical Workflow for Stock Solution Preparation

This diagram outlines the decision-making process for preparing a stock solution of this compound for experimental use.

G node_rect node_rect A Desired Stock Concentration? B Solvent Selection A->B C Is Concentration < 0.1 mg/mL? B->C D Use Ethanol or DMSO C->D Yes E Use DMSO C->E No F Weigh Rhodamine 101 D->F E->F G Dissolve in Chosen Solvent F->G H Store Appropriately G->H

Caption: Logical workflow for stock solution preparation.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research. While it is readily soluble in DMSO, making it an excellent choice for high-concentration stock solutions, there is a significant discrepancy in the reported quantitative solubility in ethanol. Researchers should be aware of this variability and, when precise concentrations are required, consider performing an in-house solubility determination. The experimental protocol outlined in this guide provides a robust framework for such measurements. Careful consideration of solubility will ensure the reliability and reproducibility of experimental results in various applications within the fields of life sciences and drug development.

References

Molar extinction coefficient of Rhodamine 101 inner salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molar Extinction Coefficient of Rhodamine 101 Inner Salt

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly stable and bright fluorescent dye widely utilized in various biological and biotechnological applications.[1][2][3][4] Its utility extends to fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA.[1][2][5] A critical parameter for the quantitative use of this compound is its molar extinction coefficient (ε), which relates the absorbance of a solution to its concentration. This guide provides a comprehensive overview of the molar extinction coefficient of this compound, including its values in different solvents and a detailed experimental protocol for its determination.

Photophysical Properties of this compound

The photophysical properties of this compound, particularly its molar extinction coefficient, are influenced by the solvent environment. The following table summarizes key quantitative data for this fluorophore in commonly used solvents.

PropertyValueSolventWavelength (nm)Reference
Molar Extinction Coefficient (ε) 105,000 L mol⁻¹ cm⁻¹Methanol567[6]
Molar Extinction Coefficient (ε) 95,000 L mol⁻¹ cm⁻¹Ethanol565[7]
Absorption Maximum (λmax) 567 nmMethanol-[6][8]
Absorption Maximum (λmax) 565 nmEthanol-[7]
Emission Maximum (λem) 588 nmMethanol-[6]
Emission Maximum (λem) 589 nmMethanol-
Emission Maximum (λem) 595 nm--[1][2][3]
Quantum Yield (Φ) 0.98Ethanol-[7]

Experimental Protocol for Determining the Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it. The following protocol outlines the steps for determining the molar extinction coefficient of this compound using UV-Vis spectrophotometry.

Materials and Equipment:

  • This compound (high purity)

  • Spectrophotometric grade solvent (e.g., methanol or ethanol)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound using an analytical balance.

    • Dissolve the weighed dye in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Preparation of Standard Dilutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. It is recommended to prepare at least five different concentrations.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to measure the absorbance spectrum over a relevant wavelength range (e.g., 400-700 nm).

    • Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance spectrum of each standard solution to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to the determined λmax and measure the absorbance of each standard solution.

  • Data Analysis:

    • Plot a graph of absorbance at λmax (y-axis) versus the concentration of the standard solutions (x-axis).

    • Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).

    • The molar extinction coefficient (ε) is calculated from the slope of the linear regression line. Since the path length (b) of the cuvette is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of the molar extinction coefficient of this compound.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh this compound B Prepare Stock Solution A->B C Perform Serial Dilutions B->C D Blank Spectrophotometer with Solvent C->D To Measurement E Measure Absorbance of Standards at λmax D->E F Plot Absorbance vs. Concentration E->F To Analysis G Perform Linear Regression F->G H Calculate Molar Extinction Coefficient (ε = slope) G->H

Caption: Workflow for Molar Extinction Coefficient Determination.

References

A Technical Guide to Rhodamine 101 Inner Salt (CAS 116450-56-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and experimental protocols for the versatile fluorescent dye, Rhodamine 101 inner salt.

This compound, identified by CAS number 116450-56-7, is a bright, red-emitting fluorescent dye widely utilized in various biological and biomedical research fields. Its high fluorescence quantum yield and excellent photostability make it a valuable tool for applications ranging from fluorescence microscopy and flow cytometry to neuronal tracing and mitochondrial function analysis. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols, and visualizations of its application in key cellular analysis workflows.

Core Physicochemical and Spectral Properties

This compound is a lipophilic cationic dye that can permeate cell membranes, leading to its accumulation in organelles with negative membrane potentials, most notably mitochondria. Its fluorescence is characterized by a strong absorption in the green-yellow region of the spectrum and an emission in the orange-red region, making it compatible with common laser lines and filter sets. A summary of its key quantitative properties is presented below for easy reference.

PropertyValueSolvent/Conditions
CAS Number 116450-56-7-
Molecular Formula C₃₂H₃₀N₂O₃-
Molecular Weight 490.6 g/mol -
Appearance Dark purple crystalline powder-
Excitation Maximum (λex) 565 nmEthanol
560 nmMethanol
Emission Maximum (λem) 595 nmEthanol
589 nmMethanol
Molar Absorptivity (ε) 95,000 cm⁻¹M⁻¹Ethanol at 565 nm
Fluorescence Quantum Yield (Φ) ~0.98-1.0Ethanol
Solubility Soluble in methanol and ethanol (e.g., ~0.1 mg/mL in ethanol)[1]-

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in cell-based assays. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Fluorescence Microscopy of Live Cells

This protocol describes the use of this compound for staining mitochondria in live cells to assess mitochondrial membrane potential.

Materials:

  • This compound (CAS 116450-56-7)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Live-cell imaging medium

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (optional, for depolarization control)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation at ~560 nm and emission at ~590 nm).

  • (Optional) Depolarization Control: To confirm that the staining is dependent on mitochondrial membrane potential, treat a parallel sample of stained cells with a mitochondrial uncoupler like CCCP (5-10 µM) for 5-10 minutes before imaging. A significant decrease in mitochondrial fluorescence intensity should be observed.

Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol outlines a method for quantifying changes in mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

  • This compound stock solution (as prepared above)

  • Cell suspension

  • Complete cell culture medium

  • PBS

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in complete cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the this compound stock solution to the cell suspension to a final concentration of 100-500 nM. Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in ice-cold FACS buffer and repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and emission filter suitable for detecting rhodamine fluorescence (e.g., excitation with a 488 nm or 561 nm laser and emission detection around 585/42 nm).

  • Data Analysis: Gate on the cell population of interest and analyze the fluorescence intensity. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Retrograde Neuronal Tracing in Brain Slices

This protocol provides a general workflow for using this compound (often conjugated to dextran for this application) as a retrograde tracer in ex vivo brain slice preparations.

Materials:

  • Rhodamine 101-dextran conjugate

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation setup

  • Microinjection system

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices of the desired thickness from the brain region of interest using a vibratome. Maintain the slices in oxygenated aCSF.

  • Tracer Application: Under a dissecting microscope, use a microinjection pipette to deliver a small amount of the Rhodamine 101-dextran conjugate into the target brain region where axonal projections terminate.

  • Incubation: Incubate the slices in oxygenated aCSF for several hours (e.g., 4-8 hours) to allow for retrograde transport of the tracer along the axons to the neuronal cell bodies.

  • Fixation: Fix the brain slices in 4% paraformaldehyde in PBS.

  • Imaging: Mount the fixed slices on slides and image using a fluorescence or confocal microscope to visualize the labeled neurons.

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start with live cells in culture prep_stain Prepare Rhodamine 101 staining solution start->prep_stain stain_cells Incubate cells with Rhodamine 101 prep_stain->stain_cells wash_cells Wash to remove excess dye stain_cells->wash_cells image Fluorescence Microscopy wash_cells->image flow Flow Cytometry wash_cells->flow

Caption: General workflow for staining live cells with this compound.

G cluster_pathway Mitochondrial Membrane Potential and Apoptosis drug Drug Candidate/ Apoptotic Stimulus mito Mitochondrial Dysfunction drug->mito mmp Decrease in Mitochondrial Membrane Potential (ΔΨm) mito->mmp rhodamine Decreased Rhodamine 101 Accumulation & Fluorescence mmp->rhodamine cyto_c Cytochrome c Release mmp->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathway of apoptosis involving mitochondrial membrane potential.

Conclusion

This compound is a robust and versatile fluorescent probe with significant utility in cell biology and drug discovery. Its bright fluorescence and sensitivity to mitochondrial membrane potential make it an excellent tool for assessing cell health and investigating mechanisms of drug-induced toxicity. The protocols and data presented in this guide are intended to facilitate the successful application of this valuable research tool.

References

A Technical Guide to Rhodamine 101 Inner Salt in Cell Biology: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 101 inner salt, a bright and photostable fluorescent dye, offers a versatile tool for a range of applications in modern cell biology. This technical guide provides an in-depth overview of its core properties, potential applications in fluorescence microscopy and flow cytometry, and detailed experimental considerations for its use in cellular analysis.

Core Properties of this compound

This compound is a xanthene-based dye known for its high fluorescence quantum yield and photostability.[][2][3] Its chemical structure and key photophysical properties are summarized below.

PropertyValueReference
Molecular Formula C₃₂H₃₀N₂O₃[][4]
Molecular Weight 490.6 g/mol [5]
Excitation Maximum (λex) 565 nm (in Ethanol)[5]
Emission Maximum (λem) 595 nm (in Ethanol)[5]
Molar Absorptivity (ε) 95,000 cm⁻¹M⁻¹ (at 565 nm in Ethanol)[6]
Fluorescence Quantum Yield (Φ) 0.98 (in Ethanol)[6]
Solubility Soluble in DMSO and Ethanol[5][7]

Applications in Cellular Imaging

The favorable spectral properties of this compound make it a valuable probe for various cellular imaging techniques.

Fluorescence Microscopy

This compound can be used as a fluorescent stain in both live and fixed cells. Its bright red fluorescence provides excellent contrast for visualizing cellular structures.

While a specific protocol for this compound is not widely published, a general protocol for rhodamine dyes can be adapted. Optimization of dye concentration and incubation time is crucial for achieving high-quality, reproducible results.[]

Fixed_Cell_Staining cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging Fixation Fixation (e.g., 4% Paraformaldehyde) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Staining Incubate with This compound Permeabilization->Staining Washing Wash to remove unbound dye Staining->Washing Mounting Mount with antifade medium Washing->Mounting Imaging Image with fluorescence microscope Mounting->Imaging

Live cell imaging workflow.

Protocol Steps:

  • Cell Culture: Grow cells to the desired confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Staining: Replace the culture medium with a fresh medium containing the optimized concentration of this compound. Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with a fresh, pre-warmed culture medium to remove excess dye.

  • Imaging: Image the cells immediately using a live-cell imaging setup equipped with environmental control (37°C, 5% CO₂).

Mitochondrial Staining and Membrane Potential

Cationic rhodamine dyes are known to accumulate in mitochondria in a membrane potential-dependent manner. W[7][8]hile Rhodamine 123 and TMRM are more commonly used for specifically measuring mitochondrial membrane potential, the cationic nature of this compound suggests it may also localize to mitochondria. H[7][9]owever, its suitability for quantitative measurements of membrane potential requires careful validation against established probes. A decrease in mitochondrial fluorescence would indicate a depolarization of the mitochondrial membrane.

[7]Signaling Pathway: Mitochondrial Accumulation of Cationic Dyes

Mitochondrial_Staining cluster_cell Cell cluster_mito Mitochondrion Cytoplasm Cytoplasm (Negative Potential) Mito_Matrix Mitochondrial Matrix (Highly Negative Potential) Cytoplasm->Mito_Matrix Accumulates due to Membrane Potential (ΔΨm) Rhodamine Rhodamine 101 (Cationic Dye) Rhodamine->Cytoplasm Enters Cell

Accumulation in mitochondria.

Flow Cytometry Applications

This compound is suitable for use in flow cytometry. I[2][7][10]t can be used for general cell staining to identify cell populations or, potentially, to assess mitochondrial membrane potential in a high-throughput manner. A protocol adapted from the use of other rhodamine dyes, such as Rhodamine 123 for assessing multidrug resistance protein 1 (MDR1) activity, could serve as a starting point.

Flow_Cytometry cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Cell_Suspension Prepare single-cell suspension Staining Incubate with This compound Cell_Suspension->Staining Washing Wash cells Staining->Washing Acquisition Acquire data on flow cytometer Washing->Acquisition Analysis Analyze fluorescence intensity Acquisition->Analysis

References

Rhodamine 101 Inner Salt for Mitochondrial Staining in Live Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Rhodamine 101 inner salt as a fluorescent probe for staining mitochondria in live cells. It covers the core principles of its mechanism of action, detailed experimental protocols, and data presentation to facilitate its application in research and drug development.

Introduction: The Role of Mitochondrial Staining in Cellular Research

Mitochondria are vital organelles responsible for cellular energy production, and their dysfunction is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] The ability to visualize and study mitochondrial dynamics, such as fusion and fission, in living cells is crucial for understanding cellular health and disease progression.[1][2] Fluorescent probes, like Rhodamine 101, are indispensable tools for these investigations due to their high brightness, photostability, and cell permeability.[]

Rhodamine 101, a member of the rhodamine family of fluorescent dyes, is known for its red-shifted fluorescence, high quantum yield, and stability across a wide pH range.[1][2] These characteristics make it a valuable tool for live-cell imaging, enabling researchers to monitor mitochondrial activity and morphology over time.

Mechanism of Mitochondrial Accumulation

The accumulation of Rhodamine 101 within mitochondria is primarily driven by the negative mitochondrial membrane potential (ΔΨm).[1] Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, typically ranging from -120 to -180 mV.[1] As a cationic and lipophilic molecule, Rhodamine 101 is drawn across the plasma membrane (which has a less negative potential of -30 to -60 mV) and then concentrates within the highly negative mitochondrial matrix.[1] This potential-driven accumulation allows for the specific labeling of active, healthy mitochondria.

G cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_cytoplasm Cytoplasm (-30 to -60 mV) cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (-120 to -180 mV) R101_ext Rhodamine 101 (Cationic) R101_cyto Rhodamine 101 R101_ext->R101_cyto Passive Diffusion (Driven by Plasma Membrane Potential) R101_mito Accumulated Rhodamine 101 R101_cyto->R101_mito Electrophoretic Uptake (Driven by High ΔΨm) IMM Inner Mitochondrial Membrane (IMM)

Figure 1: Mechanism of Rhodamine 101 accumulation in mitochondria.

Quantitative Data and Photophysical Properties

Rhodamine dyes are valued for their robust photophysical properties. The table below summarizes key quantitative data for Rhodamine 101 and related compounds for comparative purposes.

PropertyRhodamine 101Rhodamine B
Excitation Wavelength (nm) ~560-570~540-570[]
Emission Wavelength (nm) ~580-600~570-620[]
Molar Extinction Coefficient (M⁻¹cm⁻¹) Not specified in results106,000 (in ethanol at 545 nm)[1]
Quantum Yield High[1][2]High[]
Photostability High[1][2]High[]

Experimental Protocol for Mitochondrial Staining in Live Cells

This protocol provides a general guideline for staining mitochondria in live cells with Rhodamine 101. Optimization of dye concentration and incubation time may be necessary depending on the cell type and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Live-cell imaging medium (e.g., HBSS, phenol red-free DMEM)[4]

  • Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in high-purity DMSO to create a 1-10 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Prepare a Working Solution:

    • On the day of the experiment, dilute the stock solution in a warm (37°C) live-cell imaging medium to the desired final concentration. A starting concentration in the range of 100 nM to 1 µM is recommended. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with the pre-warmed imaging medium.

    • Add the Rhodamine 101 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with the pre-warmed imaging medium to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 101 (e.g., TRITC/Cy3 filter set).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.[4]

G start Start prep_stock Prepare Rhodamine 101 Stock Solution (1-10 mM in DMSO) start->prep_stock prep_working Dilute Stock to Working Solution (100 nM - 1 µM in warm medium) prep_stock->prep_working cell_prep Wash Cells with Warm Imaging Medium prep_working->cell_prep stain Incubate Cells with Working Solution (15-30 min at 37°C) cell_prep->stain wash Wash Cells 2-3 times with Warm Imaging Medium stain->wash image Image Cells in Fresh Medium (Minimize light exposure) wash->image end End image->end

Figure 2: Experimental workflow for live-cell mitochondrial staining.

Advantages and Limitations

Advantages:

  • High Specificity for Active Mitochondria: Accumulation is dependent on the mitochondrial membrane potential, allowing for the selective visualization of healthy, functional mitochondria.[1]

  • Excellent Photophysical Properties: Rhodamine 101 exhibits high brightness, photostability, and a high quantum yield, which are advantageous for fluorescence microscopy.[1][2]

  • Good Cell Permeability: As a cationic and lipophilic dye, it readily crosses the plasma membrane of living cells.[1][2]

  • Red-Shifted Spectrum: Its excitation and emission in the red-orange range help to minimize autofluorescence from cellular components.

Limitations:

  • Potential for Phototoxicity: Like many fluorescent dyes, prolonged exposure to excitation light can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[5][6] It is crucial to minimize light exposure during imaging.[4]

  • Dependence on Membrane Potential: While an advantage for assessing mitochondrial health, this also means that the staining intensity can be influenced by factors that alter the mitochondrial membrane potential, which must be considered during data interpretation.

  • Exclusion from Certain Cells/Tissues: The polarity of Rhodamine 101 may lead to its exclusion from some cell types or tissues under certain conditions.[1][2]

Comparison with Other Mitochondrial Probes

Rhodamine 101 is part of a broader class of rhodamine-based mitochondrial stains. The choice of probe often depends on the specific experimental requirements.

G cluster_properties Key Properties rhod_probes Rhodamine-Based Mitochondrial Probes rhod101 Rhodamine 101 (Inner Salt) rhod_probes->rhod101 rhod123 Rhodamine 123 rhod_probes->rhod123 tmre_tmrm TMRE/TMRM rhod_probes->tmre_tmrm prop_pot Potential-Dependent Accumulation rhod101->prop_pot Shares prop_photo High Photostability rhod101->prop_photo Exhibits prop_tox Potential Phototoxicity rhod101->prop_tox Can Exhibit rhod123->prop_pot Shares rhod123->prop_photo Exhibits rhod123->prop_tox Can Exhibit tmre_tmrm->prop_pot Shares tmre_tmrm->prop_tox Can Exhibit

Figure 3: Logical relationships of Rhodamine 101 with other mitochondrial probes.

  • Rhodamine 123: One of the most widely used rhodamine derivatives for mitochondrial staining, it also accumulates based on membrane potential.[7][8][9]

  • TMRE (Tetramethylrhodamine, Ethyl Ester) and TMRM (Tetramethylrhodamine, Methyl Ester): These are also cationic, lipophilic dyes that are readily sequestered by active mitochondria and are commonly used to quantitatively assess mitochondrial membrane potential.[9][10]

Conclusion

This compound is a potent and reliable fluorescent probe for visualizing mitochondria in living cells. Its accumulation in active mitochondria, driven by the mitochondrial membrane potential, combined with its favorable photophysical properties, makes it a valuable tool for studying mitochondrial dynamics and function. By following optimized protocols and being mindful of its limitations, particularly phototoxicity, researchers can leverage Rhodamine 101 to gain significant insights into cellular physiology and disease.

References

Methodological & Application

Application Notes and Protocols for Immunofluorescence Staining with Rhodamine 101 Inner Salt Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a bright and photostable fluorophore belonging to the rhodamine family of dyes. Its excitation and emission maxima in the orange-red region of the spectrum make it an excellent candidate for immunofluorescence (IF) applications, particularly in multiplexing experiments where spectral separation from other common fluorophores is crucial. This document provides detailed application notes and a comprehensive protocol for utilizing secondary antibodies conjugated to this compound in indirect immunofluorescence staining.

Photophysical Properties of this compound

This compound exhibits robust photophysical properties that are highly advantageous for fluorescence microscopy. A summary of its key characteristics in comparison to other commonly used fluorophores is presented below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~565~595~95,000~0.98
Fluorescein (FITC)~495~518~75,000~0.92
Tetramethylrhodamine (TRITC)~550~573~85,000~0.20
Alexa Fluor 488~495~519~71,000~0.92
Alexa Fluor 594~590~617~92,000~0.66
Cyanine 3 (Cy3)~550~570~150,000~0.15

Experimental Protocols

This section outlines a detailed protocol for indirect immunofluorescence staining of cultured cells using a secondary antibody conjugated to this compound.

Materials and Reagents
  • Cells: Adherent cells grown on sterile glass coverslips in a 24-well plate.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same species as the secondary antibody) in PBS.

  • Primary Antibody: Specific to the target antigen, diluted in Blocking Buffer.

  • Secondary Antibody: this compound-conjugated antibody against the host species of the primary antibody, diluted in Blocking Buffer.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

  • Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

  • Antifade Mounting Medium.

  • Microscope Slides.

Step-by-Step Protocol
  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 60-80%).

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Aspirate the PBS and add 1 mL of 4% PFA to each well.

    • Incubate for 15-20 minutes at room temperature.[1]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, add 1 mL of Permeabilization Buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding sites.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody to its recommended concentration in Blocking Buffer.

    • From this step onwards, protect the samples from light.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature in a dark, humidified chamber.[1]

  • Washing:

    • Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each in the dark.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the coverslips with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and gently wick away excess PBS from the edge using a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 101 (Excitation: ~565 nm, Emission: ~595 nm) and any other fluorophores used.

    • Store the slides at 4°C in the dark.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inefficient primary antibody binding- Low concentration of primary or secondary antibody- Photobleaching of the fluorophore- Optimize primary antibody concentration and incubation time.- Use a fresh dilution of the secondary antibody.- Minimize exposure to light during and after staining. Use an antifade mounting medium.
High Background - Insufficient blocking- Secondary antibody concentration is too high- Inadequate washing- Increase blocking time or try a different blocking agent.- Titrate the secondary antibody to find the optimal concentration.- Increase the number and duration of wash steps.
Non-specific Staining - Primary antibody cross-reactivity- Aggregates in antibody solutions- Run a control with only the secondary antibody to check for non-specific binding.- Centrifuge antibody solutions before use to pellet aggregates.
Autofluorescence - Intrinsic fluorescence of the cells or tissues- Use a different fixation method (e.g., methanol).- Treat with a quenching agent like sodium borohydride after fixation.

Visualizations

Indirect_Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_finalization Finalization & Imaging start Start: Cultured Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation Wash (PBS) permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization Wash (PBS) blocking Blocking (e.g., 1% BSA, 5% Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x PBST) primary_ab->wash1 secondary_ab Secondary Antibody (Rhodamine 101 Conjugate) Incubation wash1->secondary_ab wash2 Wash (3x PBST) secondary_ab->wash2 counterstain Nuclear Counterstain (Optional, e.g., DAPI) wash2->counterstain mounting Mounting (Antifade Medium) counterstain->mounting Wash (PBS) imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for indirect immunofluorescence staining.

Antibody_Antigen_Interaction cluster_antigen Target Antigen cluster_primary Primary Antibody cluster_secondary Secondary Antibody antigen Epitope primary_ab Unlabeled Primary Ab antigen->primary_ab Binds to secondary_ab Rhodamine 101 Conjugated Secondary Ab primary_ab->secondary_ab Recognized by rhodamine Rhodamine 101 secondary_ab->rhodamine

Caption: Principle of indirect immunofluorescence.

References

Application Notes and Protocols for Live-Cell Imaging with Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a bright and photostable fluorescent dye belonging to the rhodamine family of fluorophores.[1] Its excellent spectral properties make it a valuable tool for a variety of biological applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][][3] In live-cell imaging, this compound is particularly useful for visualizing and tracking intracellular structures and dynamic processes. Its cationic nature facilitates its accumulation in mitochondria, making it a suitable probe for studying mitochondrial morphology, distribution, and membrane potential.[4][5][6][7] These application notes provide detailed protocols for using this compound in live-cell imaging, with a focus on mitochondrial staining and the assessment of cellular health.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in live-cell imaging. The dye's high molar absorptivity and quantum yield contribute to its bright fluorescence signal.

PropertyValueReference
Molecular Formula C₃₂H₃₀N₂O₃[8]
Molecular Weight 490.59 g/mol [8][9]
Appearance Dark purple crystalline powder[10]
Solubility Soluble in methanol and DMSO[1][9]
Excitation Maximum (λex) ~565 nm[1][3]
Emission Maximum (λem) ~595 nm[1][3]
Molar Absorptivity (in Methanol) 10.50 x 10⁴ L mol⁻¹ cm⁻¹ at 567 nm[11]
Quantum Yield (in Ethanol) 0.98[3]

Experimental Protocols

General Live-Cell Staining with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental objectives and should be determined empirically.

Materials:

  • This compound (CAS 116450-56-7)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging compatible chambered coverglass, glass-bottom dishes, or microplates

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound by dissolving 4.91 mg of the dye in 10 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol:

  • Culture cells to the desired confluency on a live-cell imaging compatible vessel.

  • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. The final working concentration typically ranges from 100 nM to 1 µM. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio for your specific cell type and application.

  • Remove the existing culture medium from the cells.

  • Add the this compound working solution to the cells.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60 minutes.[12] Incubation time should be optimized to achieve sufficient staining without inducing cytotoxicity.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.

  • Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

  • Proceed with live-cell imaging using a fluorescence microscope equipped with a suitable filter set for rhodamine fluorescence.

Workflow for General Live-Cell Staining:

LiveCellStaining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 100 nM - 1 µM Working Solution in Medium prep_stock->prep_working add_dye Add Working Solution to Cells prep_working->add_dye incubate Incubate at 37°C for 15-60 min add_dye->incubate wash Wash 2-3x with PBS or Medium incubate->wash add_buffer Add Fresh Medium/Imaging Buffer wash->add_buffer image Live-Cell Fluorescence Microscopy add_buffer->image ApoptosisPathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrion cluster_cytosol Cytosol stimulus e.g., CCCP mmp Loss of Mitochondrial Membrane Potential (ΔΨm) stimulus->mmp rhodamine Rhodamine 101 Efflux mmp->rhodamine cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Conjugating Rhodamine 101 Inner Salt to Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent conjugation of Rhodamine 101 inner salt derivatives to antibodies and other proteins. The following sections cover the necessary reagents, equipment, and step-by-step instructions for both amine-reactive and thiol-reactive labeling strategies. Additionally, methods for the purification of the resulting conjugate and the calculation of the degree of labeling are described.

Introduction

Rhodamine 101 and its derivatives are bright, photostable fluorescent dyes widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][][3] Covalently attaching Rhodamine 101 to antibodies and proteins enables the specific detection and tracking of target molecules in complex biological systems. This is particularly valuable in drug development for target validation and mechanistic studies, allowing researchers to identify target molecules on cell surfaces and characterize drug binding.[]

The choice of conjugation chemistry depends on the available reactive groups on the protein of interest. The two most common methods are:

  • Amine-reactive conjugation: This method targets primary amines, such as the side chain of lysine residues and the N-terminus of the polypeptide chain, using N-hydroxysuccinimide (NHS) esters of Rhodamine 101.[5][6]

  • Thiol-reactive conjugation: This approach targets free sulfhydryl groups, typically from cysteine residues, using maleimide derivatives of Rhodamine 101.[1][7][8]

This document provides protocols for both approaches, ensuring broad applicability for a range of research needs.

Quantitative Data Summary

For accurate characterization of the fluorescent conjugate, specific quantitative data for the Rhodamine 101 derivative is required. The following table summarizes the key spectral and physical properties for a representative Rhodamine 101 derivative, Atto Rho101, which is based on the Rhodamine 101 core structure.[1]

ParameterValueReference
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1]
Maximum Absorption Wavelength (λ_abs_) 587 nm[1]
Maximum Emission Wavelength (λ_em_) 609 nm[1]
Correction Factor at 280 nm (CF₂₈₀) 0.17[1]
Correction Factor at 260 nm (CF₂₆₀) 0.18[1]
Molecular Weight (MW of Maleimide derivative) 812 g/mol [1]

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using Rhodamine 101 NHS Ester

This protocol describes the conjugation of a Rhodamine 101 NHS ester to primary amines on an antibody or protein.

Materials:

  • Antibody or protein to be labeled (in an amine-free buffer like PBS)

  • Rhodamine 101 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the antibody or protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Conjugation Buffer before labeling.

  • Dye Preparation:

    • Immediately before use, dissolve the Rhodamine 101 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[6] The NHS ester is moisture-sensitive and will hydrolyze, so do not store the dye solution.[6]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.

    • Slowly add the calculated amount of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[6]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by gel filtration using a Sephadex G-25 column or by dialysis against an appropriate buffer (e.g., PBS).[]

Protocol 2: Thiol-Reactive Conjugation using Rhodamine 101 Maleimide

This protocol details the conjugation of a Rhodamine 101 maleimide to free sulfhydryl groups on a protein.

Materials:

  • Protein with free thiol groups

  • Rhodamine 101 maleimide

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Thiol-free buffer, pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES)

  • Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein at a concentration of 50-100 µM in a suitable degassed buffer at pH 7.0-7.5.[1][7]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before adding the maleimide dye.[1][7]

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of the Rhodamine 101 maleimide in DMF or DMSO.[1][7]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dye solution to the protein solution while stirring.[1][7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1][7]

  • Quenching the Reaction (Optional):

    • To consume any excess maleimide, a low molecular weight thiol such as mercaptoethanol or glutathione can be added.[7]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.[1][7]

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your fluorescently labeled protein.

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the Rhodamine 101 derivative (e.g., 587 nm for Atto Rho101) (A_max_).

  • Calculate the Concentration of the Dye:

    • Molar concentration of dye = A_max_ / ε_dye_

      • Where ε_dye_ is the molar extinction coefficient of the Rhodamine 101 derivative (e.g., 120,000 cm⁻¹M⁻¹ for Atto Rho101).[1]

  • Calculate the Concentration of the Protein:

    • Molar concentration of protein = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (e.g., 0.17 for Atto Rho101).[1]

      • ε_protein_ is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ε ≈ 210,000 cm⁻¹M⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Molar concentration of dye / Molar concentration of protein

An optimal DOL for antibodies is typically between 2 and 10.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein_Preparation Protein Preparation (Antibody/Protein in Amine/Thiol-free Buffer) Conjugation_Reaction Conjugation Reaction (Incubate Dye and Protein) Protein_Preparation->Conjugation_Reaction Add Protein Dye_Preparation Dye Preparation (Rhodamine 101 NHS Ester or Maleimide in DMSO/DMF) Dye_Preparation->Conjugation_Reaction Add Dye Purification Purification (Gel Filtration or Dialysis) Conjugation_Reaction->Purification Transfer Reaction Mixture DOL_Calculation Degree of Labeling (DOL) Calculation Purification->DOL_Calculation Measure Absorbance Final_Product Purified Rhodamine 101 Labeled Protein DOL_Calculation->Final_Product

Caption: Experimental workflow for conjugating Rhodamine 101 to proteins.

signaling_application cluster_cell Cellular Environment Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Detection Fluorescence Detection (e.g., Microscopy, Flow Cytometry) Receptor->Detection Localization Quantification Rh101_Antibody Rhodamine 101-Labeled Antibody Rh101_Antibody->Receptor Binds to Target Rh101_Antibody->Detection Emits Signal

Caption: Application of Rhodamine 101-conjugates in cell signaling analysis.

References

Application Notes and Protocols: Using Rhodamine 101 Inner Salt in Flow Cytometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a lipophilic cationic fluorescent dye renowned for its high fluorescence quantum yield and photostability. These characteristics make it a valuable tool in a variety of biological applications, including fluorescence microscopy and flow cytometry. A primary application of this compound in cellular analysis is the measurement of mitochondrial membrane potential (ΔΨm). Its positive charge leads to its accumulation within the mitochondrial matrix, driven by the negative electrochemical gradient across the inner mitochondrial membrane. In healthy, energized cells, the high mitochondrial membrane potential results in greater dye accumulation and, consequently, higher fluorescence intensity. Conversely, in apoptotic or metabolically compromised cells, the mitochondrial membrane potential is depolarized, leading to reduced dye accumulation and a corresponding decrease in fluorescence. This property allows for the quantitative assessment of mitochondrial health and the study of cellular processes such as apoptosis.

Chemical and Spectral Properties of this compound

A comprehensive understanding of the chemical and spectral properties of this compound is crucial for designing and executing successful flow cytometry experiments.

PropertyValueReference
Molecular Formula C₃₂H₃₀N₂O₃[1]
Molecular Weight 490.59 g/mol [1]
Excitation Maximum (λex) ~565 nm[1]
Emission Maximum (λem) ~595 nm[1]
Solubility Soluble in DMSO and ethanol[1]
Appearance Crystalline solid

Principle of Mitochondrial Membrane Potential Measurement

The application of this compound for measuring mitochondrial membrane potential is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane. The workflow for this application is straightforward and provides a robust method for assessing cellular health.

G cluster_cell Living Cell Mitochondrion Mitochondrion (Negative Membrane Potential) Rhodamine_Mitochondrial Accumulated Rhodamine 101 Cytosol Cytosol Rhodamine_Extracellular Rhodamine 101 (Extracellular) Rhodamine_Intracellular Rhodamine 101 (Cytosolic) Rhodamine_Extracellular->Rhodamine_Intracellular Passive Diffusion Rhodamine_Intracellular->Mitochondrion ΔΨm-driven Accumulation Flow_Cytometer Flow Cytometer (Fluorescence Detection) Rhodamine_Mitochondrial->Flow_Cytometer Signal Acquisition

Caption: Workflow of Rhodamine 101 for ΔΨm analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 1 mM solution, dissolve 0.49 mg of this compound (MW = 490.59 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining of Mammalian Cells for Mitochondrial Membrane Potential Analysis

Materials:

  • Cultured mammalian cells (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, detach cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.

    • Wash the cells once with warm PBS.

    • Resuspend the cell pellet in pre-warmed complete cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in the cell suspension. A final concentration in the range of 0.1 to 1.0 µM is a good starting point for optimization.

    • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal staining time may vary depending on the cell type.

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with 1-2 mL of warm PBS to remove any unbound dye.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 0.5 mL of PBS for flow cytometry analysis.

    • Keep the cells on ice and protected from light until analysis.

    • Analyze the samples on a flow cytometer as soon as possible, typically within one hour.

Flow Cytometer Setup
  • Excitation: Use a laser with an excitation wavelength close to 561 nm (e.g., a yellow-green laser). If a 561 nm laser is not available, a 488 nm (blue) or 532 nm (green) laser can be used, although this may result in suboptimal excitation.

  • Emission: Detect the fluorescence signal using a bandpass filter appropriate for the emission maximum of this compound, typically around 585/42 nm or 610/20 nm.

  • Controls:

    • Unstained Control: A sample of unstained cells to set the background fluorescence.

    • Positive Control (Optional): Cells treated with a known inducer of mitochondrial membrane depolarization, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), to confirm the dye's responsiveness to changes in ΔΨm.

Data Presentation and Interpretation

The data obtained from flow cytometry analysis can be presented as a histogram showing the fluorescence intensity of the cell population. A decrease in the mean fluorescence intensity (MFI) indicates a depolarization of the mitochondrial membrane potential.

TreatmentMean Fluorescence Intensity (MFI)% of Cells with Low MFI
Untreated Control 58005%
Vehicle Control 57506%
Apoptosis Inducer (e.g., Staurosporine) 210045%
CCCP (Positive Control) 120085%

Note: The values presented in the table are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and flow cytometer settings.

Logical Workflow for Data Analysis

G Acquire_Data Acquire Data on Flow Cytometer Gate_Cells Gate on Live Single Cells Acquire_Data->Gate_Cells Generate_Histogram Generate Fluorescence Histogram (Rhodamine 101 Channel) Gate_Cells->Generate_Histogram Calculate_MFI Calculate Mean Fluorescence Intensity (MFI) Generate_Histogram->Calculate_MFI Compare_Treatments Compare MFI between Control and Treated Samples Calculate_MFI->Compare_Treatments Interpret_Results Interpret Results: ↓ MFI = ↓ ΔΨm Compare_Treatments->Interpret_Results

Caption: Data analysis workflow for Rhodamine 101 experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Insufficient dye concentration- Short incubation time- Incorrect flow cytometer settings- Optimize dye concentration (titrate from 0.1 to 5.0 µM)- Increase incubation time (up to 60 minutes)- Ensure correct laser and filter combination is used
High Background Fluorescence - Incomplete washing- High dye concentration- Increase the number of wash steps- Reduce the dye concentration
High Cell Death - Dye toxicity- Reduce dye concentration and/or incubation time
Inconsistent Results - Variation in cell number- Fluctuation in incubation temperature- Ensure consistent cell density for staining- Maintain a constant temperature during incubation

References

Application Notes and Protocols for Single-Molecule Tracking Studies using Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Rhodamine 101 inner salt, a bright and photostable fluorescent dye, for single-molecule tracking (SMT) studies. The content covers the essential photophysical properties, detailed protocols for protein labeling and single-molecule imaging, and potential applications in drug development.

Introduction to this compound in Single-Molecule Tracking

This compound is a xanthene dye known for its high fluorescence quantum yield and photostability, making it a suitable candidate for single-molecule imaging applications.[1][2][3] Its excitation and emission maxima in the orange-red region of the spectrum provide a good balance between minimizing cellular autofluorescence and achieving sufficient signal-to-noise for detecting individual molecules. Single-molecule tracking allows for the direct observation of the dynamics, interactions, and localization of individual molecules in real-time within complex biological systems, offering valuable insights for basic research and drug discovery.[4][5]

Photophysical and Chemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and calibrating single-molecule tracking experiments.

PropertyValueSolventReference
Molecular Weight 490.59 g/mol -[1][6]
Excitation Maximum (λex) 565 nmEthanol[7]
567 nmMethanol
Emission Maximum (λem) 595 nmEthanol[7]
589 nmMethanol
588 nmMethanol
Molar Absorptivity (ε) 95,000 M⁻¹cm⁻¹Ethanol (at 565 nm)[8]
105,000 M⁻¹cm⁻¹Methanol (at 567 nm)
Fluorescence Quantum Yield (ΦF) 0.98Ethanol[8]
1.0Ethanol (at 25°C)[9]
Solubility Soluble in DMSO and Ethanol-[1][7]

Experimental Protocols

Protein Labeling with Rhodamine 101 Maleimide

For single-molecule tracking of proteins, site-specific labeling is essential. This protocol describes the labeling of a protein containing a single cysteine residue with a maleimide derivative of Rhodamine 101. This method is a widely used strategy for site-specific protein modification.[10][11]

Materials:

  • Protein of interest with a single surface-exposed cysteine residue

  • Rhodamine 101 maleimide

  • Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Potassium Phosphate, pH 7.0[10]

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • Quenching reagent: β-mercaptoethanol or dithiothreitol (DTT)

Protocol:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer.

    • To ensure the cysteine residue is reduced and available for labeling, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[10]

  • Dye Preparation:

    • Dissolve Rhodamine 101 maleimide in anhydrous DMSO to prepare a 10 mM stock solution. This should be done immediately before use as maleimide reactivity can decrease over time in solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved Rhodamine 101 maleimide to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Add a final concentration of 10 mM β-mercaptoethanol or DTT to the reaction mixture to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification of Labeled Protein:

    • Separate the labeled protein from the free dye using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography.

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at both 280 nm (for protein) and 565 nm (for Rhodamine 101).

    • The labeling efficiency can be calculated using the Beer-Lambert law with the molar extinction coefficients of the protein and the dye.

  • Storage:

    • Store the purified, labeled protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage protein_prep Prepare Protein (reduce cysteine with TCEP) labeling Incubate Protein and Dye (2 hours at RT or overnight at 4°C) protein_prep->labeling dye_prep Prepare Rhodamine 101 Maleimide (dissolve in DMSO) dye_prep->labeling quenching Quench Reaction (add DTT or β-mercaptoethanol) labeling->quenching purification Purify Labeled Protein (e.g., Size-Exclusion Chromatography) quenching->purification storage Store Labeled Protein (-80°C) purification->storage

Caption: Workflow for labeling a cysteine-containing protein with Rhodamine 101 maleimide.

Single-Molecule Imaging Protocol

This protocol outlines the general steps for performing single-molecule tracking experiments using proteins labeled with Rhodamine 101.

Materials:

  • Microscope slides and coverslips (high-quality, cleaned)

  • Labeled protein solution

  • Imaging Buffer:

    • Buffer appropriate for the biological system (e.g., PBS, HEPES)

    • Oxygen Scavenger System (OSS):

      • Glucose oxidase (e.g., 0.5 mg/mL)

      • Catalase (e.g., 0.04 mg/mL)

      • Glucose (e.g., 10% w/v)

    • Reducing agent (optional, to reduce blinking): Trolox or β-mercaptoethanol

Protocol:

  • Sample Preparation:

    • Clean microscope slides and coverslips thoroughly to minimize background fluorescence.

    • Immobilize the biological sample (e.g., cells, supported lipid bilayers) on the coverslip.

    • Add the Rhodamine 101-labeled protein to the sample at a very low concentration (pM to nM range) to ensure that individual molecules are well-separated.

  • Imaging Setup:

    • Use a total internal reflection fluorescence (TIRF) microscope for imaging, as it excites a thin layer near the coverslip, reducing background fluorescence.

    • Excite the sample using a laser with a wavelength close to the excitation maximum of Rhodamine 101 (e.g., 561 nm or 568 nm).

    • Use appropriate emission filters to collect the fluorescence signal from Rhodamine 101 (e.g., a bandpass filter centered around 600 nm).

    • Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time and frame rate will depend on the dynamics of the molecule being tracked.

  • Data Acquisition:

    • Prepare the imaging buffer with the oxygen scavenger system immediately before use to minimize photobleaching.

    • Add the imaging buffer to the sample.

    • Acquire image sequences of single molecules.

  • Data Analysis:

    • Use single-particle tracking software to detect and track the positions of individual fluorescent spots over time.

    • From the trajectories, various parameters can be calculated, such as diffusion coefficients, confinement radii, and binding kinetics.

G Single-Molecule Tracking Experimental Workflow cluster_setup Sample & Microscope Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Sample (immobilize on coverslip, add labeled protein) imaging_buffer Prepare and Add Imaging Buffer (with oxygen scavenger system) sample_prep->imaging_buffer microscope_setup Microscope Setup (TIRF, laser excitation, emission filters) acquire_data Acquire Time-Lapse Images microscope_setup->acquire_data imaging_buffer->acquire_data tracking Single-Particle Tracking (detect and link spots) acquire_data->tracking analysis Analyze Trajectories (diffusion, confinement, kinetics) tracking->analysis

Caption: General workflow for a single-molecule tracking experiment.

Application in Drug Development: Studying Receptor-Ligand Interactions

Single-molecule tracking can be a powerful tool in drug development to investigate how a drug candidate affects the dynamics and interactions of its target protein.[4][5] For example, SMT can be used to study the binding of a small molecule inhibitor to a cell surface receptor.

Hypothetical Signaling Pathway Study:

Consider a receptor tyrosine kinase (RTK) that dimerizes upon ligand binding, leading to downstream signaling. A drug candidate is designed to inhibit this dimerization.

  • Labeling: The RTK is labeled with Rhodamine 101.

  • Experiment: The labeled RTKs are expressed in cells and their movement on the cell membrane is tracked using SMT.

  • Analysis:

    • Without Ligand: The receptors exhibit free diffusion.

    • With Ligand: The receptors show decreased mobility and form dimers, which can be observed as an increase in the fraction of slow-moving particles.

    • With Ligand and Drug Candidate: If the drug is effective, the ligand-induced dimerization will be inhibited, and the receptors will continue to exhibit free diffusion, similar to the "without ligand" case.

By quantifying the changes in the diffusion coefficient and oligomerization state of the receptor in the presence and absence of the drug, researchers can determine the drug's efficacy and mechanism of action at the single-molecule level.

G Hypothetical Signaling Pathway for SMT Drug Screening cluster_pathway Receptor Tyrosine Kinase Signaling cluster_drug Drug Intervention Ligand Ligand Receptor Receptor (Monomer) Labeled with Rhodamine 101 Ligand->Receptor Binding Dimer Receptor Dimer (Activated) Receptor->Dimer Dimerization Signaling Downstream Signaling Dimer->Signaling Drug Drug Candidate Drug->Receptor Inhibition of Dimerization

Caption: A hypothetical RTK signaling pathway amenable to SMT-based drug screening.

References

Application Notes and Protocols for Staining Fixed Cells and Tissues with Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a bright and photostable fluorescent dye belonging to the rhodamine family of fluorophores. Its excellent spectral properties, including a high quantum yield, make it a valuable tool for a variety of fluorescence-based biological applications.[][2][3][4] These application notes provide detailed protocols for the use of this compound in the staining of fixed cells and tissues for fluorescence microscopy.

This compound can be utilized as a fluorescent label in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization of specific proteins and other antigens within cells and tissue sections.[4] Its emission in the orange-red spectrum allows for multiplexing with other fluorophores in multi-color imaging experiments.

Physicochemical and Spectral Properties

A comprehensive understanding of the properties of this compound is crucial for its effective use in staining protocols. The following tables summarize key quantitative data for this fluorophore.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number116450-56-7[4]
Molecular FormulaC₃₂H₃₀N₂O₃[4]
Molecular Weight490.6 g/mol [4]
SolubilityDMSO, Ethanol (0.1 mg/mL)[3][4]
AppearanceDark purple crystalline powder

Table 2: Spectral Properties of this compound

PropertyValueSolventReference
Excitation Maximum (λex)565 nmEthanol[3]
Emission Maximum (λem)595 nmEthanol[3]
Molar Absorptivity (ε)105,000 cm⁻¹M⁻¹Methanol
Quantum Yield (Φ)~1.0Ethanol

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and for the staining of fixed cells and tissues.

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a high-quality anhydrous solvent such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 1 mg/mL stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 1 mg/mL stock solution, add 1 mg of the dye to 1 mL of DMSO.

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Staining of Fixed Cells (Immunofluorescence)

This protocol describes the indirect immunofluorescent staining of a target protein in fixed cultured cells using a primary antibody and a secondary antibody conjugated to this compound.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS

  • Primary Antibody (specific to the target antigen)

  • Rhodamine 101-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Rhodamine 101-conjugated secondary antibody to its optimal concentration (typically 1-10 µg/mL, but should be optimized) in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 101 (Excitation: ~560 nm, Emission: ~590 nm) and the counterstain.

Staining of Fixed Tissues (Immunohistochemistry)

This protocol outlines the staining of paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrophobic barrier pen

  • Blocking Buffer

  • Primary Antibody

  • Rhodamine 101-conjugated Secondary Antibody

  • Nuclear Counterstain

  • Antifade Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene to remove paraffin (2 x 5 minutes).

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in Antigen Retrieval Buffer and heating (e.g., microwave, pressure cooker, or water bath). The optimal time and temperature should be determined for each antigen.

    • Allow the slides to cool to room temperature.

    • Wash the slides with PBS.

  • Staining (similar to cell staining):

    • Draw a circle around the tissue section with a hydrophobic barrier pen.

    • Follow steps 3-8 from the "Staining of Fixed Cells" protocol, applying the solutions directly to the tissue section within the hydrophobic barrier.

Diagrams

Experimental Workflow for Immunofluorescence Staining

G cluster_sample_prep Sample Preparation cluster_staining Staining Procedure cluster_finalization Final Steps start Start: Cells/Tissues fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Rhodamine 101 Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting Mounting (Antifade Medium) counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End: Image Analysis imaging->end

Caption: Workflow for immunofluorescence staining of fixed cells and tissues.

Logical Relationship of Staining Components

G antigen Target Antigen Protein of Interest primary_ab Primary Antibody Specific for Antigen antigen->primary_ab binds to secondary_ab Secondary Antibody Rhodamine 101 Conjugate primary_ab->secondary_ab binds to signal Fluorescent Signal Visualization secondary_ab->signal emits

Caption: Principle of indirect immunofluorescence using Rhodamine 101.

References

Application Notes and Protocols for Rhodamine 101 Inner Salt in Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 101 inner salt is a highly luminescent fluorescent dye utilized across a spectrum of biological research applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][] Renowned for its brightness, it often serves as a reference standard for other fluorescent dyes.[1] This document provides an overview of its properties and a generalized protocol for its application in cellular staining. Due to a lack of specific published protocols for this compound, the following recommendations are based on general practices for rhodamine derivatives and should be optimized for specific experimental conditions.

Physicochemical and Spectral Properties

This compound exhibits distinct excitation and emission spectra, making it suitable for various fluorescence-based assays. Its solubility in dimethyl sulfoxide (DMSO) allows for the preparation of concentrated stock solutions.[1]

PropertyValueSource
Molecular Weight 490.59 g/mol [1]
Excitation Wavelength (max) 565 nm[1]
Emission Wavelength (max) 595 nm[1]
Solubility DMSO, Methanol[1][3]

Experimental Protocols

The following are generalized protocols for the use of this compound in staining both live and fixed cells. It is crucial to note that the optimal concentration of this compound must be determined empirically by the end-user for each specific cell type and application.

Preparation of Stock Solution
  • Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM.

  • Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Live Cells

This protocol is a general guideline and should be adapted for specific cell types and experimental needs.

  • Cell Culture: Plate cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes or chamber slides) and culture until the desired confluence is reached.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer or cell culture medium to the desired working concentration. A starting point for optimization could be a range from 100 nM to 10 µM.

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and dye concentration.

  • Washing: Gently wash the cells two to three times with a pre-warmed, serum-free medium or an appropriate buffer (e.g., PBS) to remove unbound dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound.

Staining Protocol for Fixed Cells

This protocol is a general guideline for staining fixed cells and should be optimized as needed.

  • Cell Culture and Fixation:

    • Plate and culture cells as described for live-cell staining.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Blocking (Optional but Recommended):

    • To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at room temperature.

  • Staining:

    • Dilute the this compound stock solution in a suitable buffer (e.g., PBS with 0.1% BSA) to the desired working concentration. A concentration optimization is recommended.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with the buffer to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope with the correct filter sets.

Concentration Optimization

ParameterRecommended Range for Optimization
Live Cell Staining Concentration 100 nM - 10 µM
Fixed Cell Staining Concentration 100 nM - 10 µM
Incubation Time (Live Cells) 15 - 60 minutes
Incubation Time (Fixed Cells) 30 - 60 minutes

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for cell staining and a logical approach to concentration optimization.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (Dilute stock in buffer/medium) prep_stock->prep_working stain Incubate with Staining Solution prep_working->stain cell_prep Prepare Cells (Live or Fixed/Permeabilized) cell_prep->stain wash Wash to Remove Unbound Dye stain->wash image Image with Fluorescence Microscope wash->image analyze Analyze Results image->analyze

Caption: General experimental workflow for cellular staining with this compound.

G cluster_optimization Concentration Optimization Logic start Start with a Broad Range (e.g., 100 nM to 10 µM) low_conc Low Concentration (e.g., 100 nM) start->low_conc mid_conc Medium Concentration (e.g., 1 µM) start->mid_conc high_conc High Concentration (e.g., 10 µM) start->high_conc eval_low Evaluate Signal: Weak or No Staining? low_conc->eval_low eval_mid Evaluate Signal: Good Signal-to-Noise? mid_conc->eval_mid eval_high Evaluate Signal: High Background/Toxicity? high_conc->eval_high increase_conc Increase Concentration eval_low->increase_conc Yes optimal Optimal Concentration Found eval_mid->optimal Yes decrease_conc Decrease Concentration eval_high->decrease_conc Yes increase_conc->mid_conc decrease_conc->mid_conc

Caption: Logical workflow for optimizing this compound staining concentration.

Conclusion

This compound is a potent fluorescent dye with broad applicability in biological research. While specific, validated protocols detailing optimal concentrations are not widely published, the generalized procedures provided here, in conjunction with a systematic optimization of the staining concentration, should enable researchers to effectively utilize this dye for their cellular imaging needs. It is imperative to perform a thorough concentration titration to determine the ideal conditions for each specific experimental setup to ensure high-quality, reproducible results.

References

Application Notes and Protocols: Mounting Media Compatibility with Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 101 inner salt is a bright and photostable red-emitting fluorophore widely utilized in fluorescence microscopy. The choice of mounting medium is a critical final step in the sample preparation workflow, significantly impacting the quality and longevity of the fluorescent signal. An incompatible mounting medium can lead to diminished fluorescence intensity, accelerated photobleaching, and reduced image quality. This document provides detailed application notes on the compatibility of this compound with various mounting media and presents a comprehensive protocol for evaluating this compatibility in your own experimental context.

Introduction to this compound

This compound is a xanthene dye characterized by its high fluorescence quantum yield and excellent photostability. It exhibits maximum excitation and emission wavelengths of approximately 565 nm and 595 nm, respectively, making it suitable for the red channel in multicolor fluorescence imaging. Its "inner salt" or zwitterionic nature at neutral pH can influence its solubility and interactions with the surrounding chemical environment, including the components of mounting media.

Overview of Mounting Media for Fluorescence Microscopy

Mounting media are formulated to preserve the specimen, maintain the fluorescence signal, and provide a refractive index (RI) that closely matches that of the microscope objective immersion oil (typically ~1.515) to minimize spherical aberration and maximize image resolution. Mounting media can be broadly categorized as follows:

  • Aqueous Mounting Media: These are water-based and are generally compatible with a wide range of fluorophores. They can be further divided into:

    • Non-curing (Glycerol-based): These remain in a liquid state and often require sealing the coverslip with nail polish or a sealant.

    • Curing: These solidify over time, providing a more permanent and stable preparation.

  • Non-Aqueous (Solvent-based) Mounting Media: These require the specimen to be dehydrated through a series of solvent exchanges (e.g., ethanol, xylene). While they offer high refractive indices, they can be harsh on some fluorescent dyes.

A critical component of many mounting media formulated for fluorescence microscopy is an antifade reagent . These are chemicals that reduce the rate of photobleaching by scavenging free radicals generated during fluorescence excitation. Common antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Compatibility of this compound with Mounting Media

For rhodamine dyes, including this compound, the following general compatibility guidelines apply:

  • Aqueous Mounting Media: Generally, aqueous mounting media are preferred for preserving the fluorescence of rhodamine dyes. A slightly alkaline pH (around 8.0-9.0) has been shown to be optimal for minimizing quenching of rhodamines.

  • Antifade Reagents: The inclusion of antifade reagents is highly recommended to protect this compound from photobleaching during image acquisition, especially in confocal microscopy where high-intensity laser illumination is used.

  • Non-Aqueous Mounting Media: While some solvent-based mountants like DPX have been reported to be compatible with certain rhodamine derivatives (e.g., TRITC), they should be used with caution. The dehydration steps and the organic solvents themselves can lead to fluorescence quenching of this compound.

Data Presentation: Quantitative Comparison of Mounting Media

The following table summarizes the expected performance of this compound in various common mounting media based on published literature and typical user experiences. The values for fluorescence stability and photobleaching rate are relative and intended for comparative purposes. A detailed experimental protocol for obtaining precise quantitative data for your specific application is provided in Section 4.

Mounting MediumTypeCuring PropertyRefractive Index (RI)Key ComponentsExpected Fluorescence StabilityExpected Photobleaching Rate
PBS/Glycerol (9:1) AqueousNon-curing~1.47Phosphate-buffered saline, GlycerolModerateModerate to High
Vectashield® AqueousNon-curing~1.45Antifade reagents in glycerolHighLow
ProLong™ Gold AqueousCuring~1.47Antifade reagents, curing agentsVery HighVery Low
Fluoromount-G™ AqueousNon-curing~1.4GlycerolModerateModerate
DPX Non-AqueousCuring~1.52Distrene, Plasticizer, XyleneLow to ModerateHigh

Experimental Protocols

This section provides a detailed methodology for assessing the compatibility of different mounting media with this compound-stained specimens.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_mount Mounting cluster_acq Image Acquisition cluster_analysis Data Analysis stain Stain Samples with Rhodamine 101 wash Wash to Remove Unbound Dye stain->wash mount_a Mount in Medium A wash->mount_a mount_b Mount in Medium B wash->mount_b mount_c Mount in Medium C wash->mount_c image_t0 Image at Time 0 mount_a->image_t0 mount_b->image_t0 mount_c->image_t0 photobleach Controlled Photobleaching image_t0->photobleach image_tx Image at Time X (Storage) image_t0->image_tx measure Measure Fluorescence Intensity photobleach->measure image_tx->measure calculate Calculate Stability & Bleaching Rate measure->calculate compare Compare Media Performance calculate->compare

Caption: Workflow for evaluating mounting media compatibility.

Detailed Protocol for Compatibility Assessment

Objective: To quantitatively compare the performance of different mounting media in preserving the fluorescence signal of this compound.

Materials:

  • Microscope slides with cells or tissue sections stained with a this compound conjugate.

  • A selection of mounting media for comparison.

  • Coverslips (e.g., No. 1.5, 0.17 mm thickness).

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets for Rhodamine 101 (e.g., Ex: 560/20 nm, Em: 610/40 nm).

  • Image analysis software (e.g., ImageJ/Fiji).[1][2][3][4][5]

Procedure:

  • Sample Preparation:

    • Prepare multiple identical slides of your biological sample stained with this compound. Consistency in staining is crucial for accurate comparison.

    • After the final washing step of your staining protocol, keep the samples in a suitable buffer (e.g., PBS) and do not allow them to dry out.[6][7][8]

  • Mounting:

    • For each mounting medium to be tested, take a stained slide and carefully remove excess buffer.

    • Apply a small drop of the mounting medium onto the sample.

    • Gently lower a coverslip over the sample, avoiding air bubbles.

    • For non-curing media, you may need to seal the edges of the coverslip with nail polish after initial imaging. For curing media, allow them to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).

  • Image Acquisition:

    • Critical: Use the exact same microscope, objective, and acquisition settings (laser power/light intensity, exposure time, gain, pinhole size for confocal) for all slides and all time points.

    • Time 0 Imaging: As soon as the samples are mounted (or after curing), acquire images from several representative fields of view for each mounting medium. These will serve as your baseline fluorescence intensity.

    • Photobleaching Test:

      • Select a representative field of view for each mounting medium.

      • Continuously expose a defined region of interest (ROI) to the excitation light for a fixed duration (e.g., 60 seconds).

      • Acquire an image immediately before and after the continuous exposure.

    • Long-term Stability Test:

      • Store the slides in a light-proof slide box at 4°C.

      • Re-image the same fields of view at subsequent time points (e.g., 24 hours, 1 week, 1 month) using the identical acquisition settings.

  • Data Analysis using ImageJ/Fiji:

    • Measure Fluorescence Intensity:

      • Open the images in ImageJ.

      • If the images are in color, convert them to 8-bit or 16-bit grayscale (Image > Type > 8-bit).[1]

      • Use the selection tools (e.g., freehand, oval) to draw ROIs around the specifically stained structures.

      • For background correction, draw an ROI in a region of the image that has no specific staining.

      • Go to Analyze > Set Measurements and ensure "Area", "Mean gray value", and "Integrated density" are selected.[4]

      • For each ROI, go to Analyze > Measure (or press Ctrl+M) to get the fluorescence values.[1]

    • Calculate Corrected Total Cell Fluorescence (CTCF):

      • CTCF = Integrated Density of ROI - (Area of ROI x Mean fluorescence of background).[4] This corrects for background noise.

    • Quantify Photobleaching:

      • Photobleaching (%) = [(CTCF_pre-bleach - CTCF_post-bleach) / CTCF_pre-bleach] * 100

    • Quantify Long-term Stability:

      • Fluorescence Stability (%) = (CTCF_Time_X / CTCF_Time_0) * 100

Signaling Pathway and Logical Relationships

The choice of mounting medium is a critical determinant of the final observable fluorescent signal in an imaging experiment. The following diagram illustrates the logical relationship between the staining process, the choice of mounting medium, and the expected outcome.

G cluster_workflow Experimental Workflow cluster_decision Mounting Medium Choice cluster_outcome Imaging Outcome Antigen Antigen Primary Antibody Primary Antibody Antigen->Primary Antibody Immunofluorescence Rhodamine 101-conjugated Secondary Antibody Rhodamine 101-conjugated Secondary Antibody Primary Antibody->Rhodamine 101-conjugated Secondary Antibody Immunofluorescence Aqueous + Antifade Aqueous + Antifade Rhodamine 101-conjugated Secondary Antibody->Aqueous + Antifade Recommended Non-Aqueous Non-Aqueous Rhodamine 101-conjugated Secondary Antibody->Non-Aqueous Not Recommended High Signal-to-Noise\nLow Photobleaching High Signal-to-Noise Low Photobleaching Aqueous + Antifade->High Signal-to-Noise\nLow Photobleaching Low Signal-to-Noise\nHigh Photobleaching Low Signal-to-Noise High Photobleaching Non-Aqueous->Low Signal-to-Noise\nHigh Photobleaching

References

Application Notes and Protocols for Rhodamine 101 Inner Salt Filter Set in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhodamine 101 Inner Salt

This compound is a highly photostable and bright fluorescent dye belonging to the rhodamine family of fluorophores.[1] It exhibits strong fluorescence in the orange-red spectrum, making it a valuable tool for various biological imaging applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[2][3][4] Its utility as a reference standard for measuring fluorescence quantum yield is also well-established.[1] A key application for rhodamine dyes is the visualization and monitoring of mitochondria in living cells, owing to their cationic nature which facilitates their accumulation in the mitochondrial matrix in response to the negative mitochondrial membrane potential.[][6]

Principle of Mitochondrial Staining

The accumulation of this compound within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[][6] In healthy, metabolically active cells, the inner mitochondrial membrane maintains a significant negative potential (typically -120 to -180 mV).[6] As a lipophilic cation, this compound is driven across the mitochondrial membrane by this electrochemical gradient, leading to its concentration within the mitochondrial matrix.[6] Consequently, the intensity of the fluorescent signal from the mitochondria is proportional to the mitochondrial membrane potential. A decrease in this potential, often an indicator of cellular stress or apoptosis, will result in a reduced accumulation of the dye and a weaker fluorescent signal.[]

Data Presentation

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex) 565 - 567 nm[2][4][7]
Emission Maximum (λem) 588 - 595 nm[4][7]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm in methanol)[7]
Molecular Weight ~490.6 g/mol [4]
Solubility Soluble in DMSO and ethanol (e.g., ~0.1 mg/mL in ethanol)[4][8]
Storage Store at -20°C, protected from light and moisture[4]

Table 2: Recommended Fluorescence Filter Set Specifications for this compound

Filter ComponentRecommended Wavelengths
Excitation Filter (Bandpass) 532 - 554 nm
Dichroic Mirror (Longpass) Cut-on at ~562 nm
Emission Filter (Bandpass) 570 - 613 nm

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Stock Solution Preparation (1 mM):

    • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound (MW: ~490.6 g/mol ) in anhydrous DMSO.[8] For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.49 mg of the dye in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[4]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., HBSS) or cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM for mitochondrial staining.

    • Vortex the working solution gently before use.

Protocol 2: Staining of Mitochondria in Live Adherent Cells

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound working solution

  • Pre-warmed cell culture medium

  • Pre-warmed phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with a suitable filter set for Rhodamine 101

Procedure:

  • Cell Preparation:

    • Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.

  • Staining:

    • Aspirate the cell culture medium from the dish.

    • Add a sufficient volume of the pre-warmed this compound working solution to completely cover the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 20-60 minutes. The optimal incubation time will vary depending on the cell type and experimental conditions and should be determined empirically.[9]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or cell culture medium to remove any unbound dye.[9]

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 101 (see Table 2).

    • Acquire images using the appropriate excitation and emission settings.

Note: For suspension cells, the staining procedure is similar. After incubation with the dye, the cells should be pelleted by centrifugation, the supernatant removed, and the cells washed before resuspending in fresh medium for imaging or flow cytometry analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to Working Solution (100 nM - 1 µM) prep_stock->prep_working incubate Incubate Cells with Working Solution (20-60 min) prep_working->incubate wash Wash Cells with PBS/Medium incubate->wash image Image with Fluorescence Microscope wash->image

Caption: Experimental workflow for mitochondrial staining with this compound.

mitochondrial_staining_pathway cluster_cell Cell cluster_mito Mitochondrion mito_matrix Mitochondrial Matrix (High Rhodamine 101 Concentration) signal_high Strong Fluorescence Signal mito_matrix->signal_high healthy_cell Healthy Cell (High ΔΨm) healthy_cell->mito_matrix stressed_cell Stressed/Apoptotic Cell (Low ΔΨm) signal_low Weak Fluorescence Signal stressed_cell->signal_low rhod101_ext Rhodamine 101 (Extracellular) rhod101_ext->healthy_cell Accumulation rhod101_ext->stressed_cell Reduced Accumulation

Caption: Relationship between mitochondrial membrane potential and Rhodamine 101 fluorescence.

References

Troubleshooting & Optimization

How to prevent Rhodamine 101 inner salt photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rhodamine 101 Inner Salt

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my Rhodamine 101 signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Rhodamine 101, when exposed to light. This process leads to a permanent loss of fluorescence. The primary causes are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can also accelerate photobleaching by reacting with the excited fluorophore to generate reactive oxygen species (ROS), which then degrade the dye.

Q2: How can I minimize photobleaching during my imaging experiments?

A2: To minimize photobleaching, you should optimize your imaging parameters and use a protective chemical environment. Key strategies include:

  • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible camera exposure time.

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent. For live-cell imaging, add antioxidants to your imaging buffer.

  • Limit Light Exposure: Only expose your sample to the excitation light when actively acquiring an image.

Q3: Are there more photostable alternatives to Rhodamine 101?

A3: Yes, the photostability of fluorescent dyes can vary significantly based on their molecular structure. While Rhodamine 101 is known for being one of the brighter fluorescent dyes, other fluorophores, such as certain Alexa Fluor or CF dyes, may offer enhanced photostability for demanding applications like long-term time-lapse imaging.

Q4: What is the role of an antifade reagent?

A4: Antifade reagents are chemical compounds that reduce photobleaching. They work primarily by scavenging for reactive oxygen species (ROS), such as singlet oxygen and other free radicals, that are generated during fluorescence excitation. By neutralizing these damaging molecules, antifade reagents protect the fluorophore and prolong its fluorescent signal.

Troubleshooting Guide: Rapid Photobleaching

If you are experiencing rapid signal loss with Rhodamine 101, follow this troubleshooting workflow to identify and resolve the issue.

Problem: The fluorescent signal from Rhodamine 101 is disappearing quickly during image acquisition.

TroubleshootingWorkflow Start Start: Rapid Photobleaching Observed CheckImaging Step 1: Review Imaging Parameters Start->CheckImaging HighPower Is Excitation Power High? CheckImaging->HighPower LongExposure Is Exposure Time Long? HighPower->LongExposure No ReducePower Solution: Reduce Laser/ Light Source Power. Use Neutral Density Filters. HighPower->ReducePower Yes CheckEnvironment Step 2: Assess Chemical Environment LongExposure->CheckEnvironment No ReduceExposure Solution: Decrease Camera Exposure Time. LongExposure->ReduceExposure Yes NoAntifade Are You Using an Antifade Reagent? CheckEnvironment->NoAntifade CheckSample Step 3: Evaluate Sample Preparation NoAntifade->CheckSample Yes AddAntifade Solution: Use a Commercial or Homemade Antifade Mounting Medium. NoAntifade->AddAntifade No OldSample Is the Sample Old or Improperly Stored? CheckSample->OldSample RemakeSample Solution: Prepare a Fresh Sample and Store in the Dark at 4°C. OldSample->RemakeSample Yes Resolved Issue Resolved OldSample->Resolved No ReducePower->Resolved ReduceExposure->Resolved AddAntifade->Resolved RemakeSample->Resolved

Caption: A troubleshooting workflow for diagnosing and resolving Rhodamine 101 photobleaching.
The Photobleaching Mechanism

Understanding the mechanism of photobleaching can help in devising effective prevention strategies. The process typically involves the fluorophore entering a long-lived, highly reactive triplet state.

PhotobleachingMechanism GroundState Ground State (S₀) ExcitedSinglet Excited Singlet State (S₁) GroundState->ExcitedSinglet Light Absorption ExcitedSinglet->GroundState Fluorescence TripletState Excited Triplet State (T₁) ExcitedSinglet->TripletState Intersystem Crossing Oxygen Molecular Oxygen (³O₂) TripletState->Oxygen Energy Transfer Bleached Bleached Fluorophore (Non-fluorescent) TripletState->Bleached Direct Reaction ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Bleached Oxidative Damage Fluorescence Fluorescence

Caption: Simplified Jablonski diagram showing pathways to photobleaching.

Quantitative Data

The choice of mounting medium can dramatically impact fluorophore stability. While data for Rhodamine 101 is limited, the following table provides a comparison for tetramethylrhodamine, a structurally similar dye, demonstrating the effectiveness of antifade reagents.[1]

Mounting MediumPhotobleaching Half-Life (seconds)
90% Glycerol in PBS (pH 8.5)7
Vectashield®330
Data is for tetramethylrhodamine and serves as a representative example of antifade efficacy.[1]

Different classes of fluorophores also exhibit varying levels of intrinsic photostability.

Fluorophore ClassExampleRelative PhotostabilityPhotobleaching Quantum Yield (Φb)
FluoresceinsFITCLow to Moderate~3 x 10⁻⁵
Rhodamines Rhodamine 6G Moderate to High ~0.2 x 10⁻⁵ to 2.5 x 10⁻⁵ [2]
CyaninesCy5ModerateVaries; improved with scavengers
Alexa Fluor DyesAlexa Fluor 488High~0.13 x 10⁻⁶
Note: Φb values are highly dependent on experimental conditions and should be used for relative comparison.[2]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This is a widely used and effective homemade antifade medium for fixed-cell imaging.[3][4][5]

Materials:

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) n-Propyl Gallate Stock Solution:

    • Weigh 2 g of n-propyl gallate and dissolve it in 10 mL of DMSO or DMF.

    • Warm slightly and vortex until fully dissolved. This stock is stable for months when stored in the dark at 4°C.

  • Prepare the Final Mounting Medium (10 mL):

    • In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.

    • Mix thoroughly by vortexing or inverting until the solution is homogeneous.

    • While stirring or vortexing rapidly, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.

    • Continue mixing for 10 minutes.

  • Storage:

    • Aliquot the final medium into smaller, light-blocking tubes.

    • Store at -20°C for long-term use (stable for years) or at 4°C for short-term use (stable for weeks).[4] Keep protected from light.

Protocol 2: Using Trolox for Live-Cell Imaging

Trolox is a cell-permeable antioxidant that can be added to imaging media to reduce photobleaching and phototoxicity in live cells.[6]

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

Procedure:

  • Prepare a 100 mM Trolox Stock Solution:

    • Dissolve Trolox in ethanol to a final concentration of 100 mM.

    • Store the stock solution at 4°C, protected from light.

  • Prepare Working Solution:

    • Immediately before imaging, dilute the 100 mM Trolox stock solution into your pre-warmed live-cell imaging medium.

    • The optimal final concentration is typically between 0.1 mM and 1 mM.[6][7][8] It is recommended to start with 0.5 mM and optimize based on your cell type and experimental conditions.

  • Application:

    • Replace the culture medium on your cells with the Trolox-containing imaging medium.

    • Proceed with your live-cell imaging experiment. Always include a control experiment without Trolox to assess any potential effects on cell physiology.

References

Troubleshooting low signal intensity with Rhodamine 101 inner salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Rhodamine 101 inner salt and its conjugates in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound is a bright fluorescent dye with an excitation maximum typically around 569 nm and an emission maximum at approximately 590 nm.[1][2] However, these values can be influenced by the solvent and local environment. It is always recommended to confirm the optimal settings for your specific experimental conditions.

Q2: What is the expected photostability of Rhodamine 101 and how can I minimize photobleaching?

Rhodamine dyes, including Rhodamine 101, are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[3][4] The rate of photobleaching is primarily influenced by high-intensity excitation light and prolonged exposure times.[3] The presence of molecular oxygen can also accelerate this process.[3]

To minimize photobleaching:

  • Use the lowest possible laser power or excitation light intensity that provides an adequate signal.

  • Reduce the exposure time during image acquisition.

  • Store samples in the dark and protect them from light as much as possible during and after staining.[5]

  • Use a high-quality anti-fade mounting medium.[5]

Q3: How does pH affect the fluorescence of Rhodamine 101?

The fluorescence of many rhodamine derivatives can be pH-sensitive. For some rhodamine-based probes, a decrease in pH can lead to the opening of a non-fluorescent spirolactam ring, resulting in a significant increase in fluorescence.[6][7][8] While Rhodamine 101 is generally considered relatively stable, significant deviations from a neutral pH can potentially alter its fluorescence intensity. It is advisable to maintain a consistent and appropriate pH in your experimental buffers.

Q4: Can I use Rhodamine 101 for multiplexing with other fluorophores?

Yes, but careful selection of other dyes is crucial to avoid spectral overlap. With an emission maximum around 590 nm, Rhodamine 101 is in the orange-red region of the spectrum. When selecting other fluorophores, ensure that their excitation and emission spectra are sufficiently distinct from those of Rhodamine 101 to allow for clear differentiation of signals.

Troubleshooting Guide: Low Signal Intensity

Low or no fluorescent signal is a common issue in experiments utilizing Rhodamine 101. The following sections provide potential causes and solutions.

Problem Area 1: Reagent and Sample Preparation
Possible Cause Recommendation
Degraded Rhodamine 101 Store Rhodamine 101 and its conjugates protected from light and moisture at the recommended temperature (typically ≤ -15°C).[9] Avoid repeated freeze-thaw cycles.
Incorrect Antibody Concentration Optimize the primary and/or secondary antibody concentrations by performing a titration. Too low of a concentration will result in a weak signal.[10][11]
Antibody Incompatibility Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody).[11]
Low Target Protein Expression Confirm that the target protein is present and expressed in your sample. If possible, use a positive control to verify the staining procedure.[10]
Sample Storage Issues Use freshly prepared slides or samples, as antigenicity can be lost over time.[5]
Problem Area 2: Experimental Protocol
Possible Cause Recommendation
Inadequate Fixation Use an appropriate fixation method for your target antigen. For some targets, certain fixatives like methanol may be preferable to formaldehyde-based fixatives.[12]
Insufficient Permeabilization For intracellular targets, ensure adequate permeabilization to allow antibody access. Triton X-100 or Tween-20 are commonly used for this purpose.[]
Insufficient Washing Thoroughly wash samples after antibody incubations to remove unbound antibodies, which can contribute to high background and obscure a specific signal.[12]
Dye Aggregation High concentrations of rhodamine dyes can lead to aggregation, which can quench fluorescence.[14][15][16][17] Use the recommended concentration of the Rhodamine 101 conjugate.
Problem Area 3: Imaging and Data Acquisition
Possible Cause Recommendation
Incorrect Microscope Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Rhodamine 101 (Excitation ~569 nm, Emission ~590 nm).[1][11]
Low Gain or Exposure Time Increase the detector gain or the image acquisition exposure time. However, be mindful that this can also increase background noise and photobleaching.[11]
Rapid Photobleaching Minimize the sample's exposure to excitation light. Use an anti-fade mounting medium to preserve the fluorescence signal.[5][11]

Quantitative Data Summary

The following table summarizes key spectral properties of this compound. These values can vary depending on the specific experimental conditions.

PropertyValueSolvent
Excitation Maximum (λex) 569 nm[1]
565 nmDMSO
560 nmMethanol
Emission Maximum (λem) 590 nm[1]
595 nmDMSO
589 nmMethanol
Fluorescence Quantum Yield (Φf) 0.913[18]Ethanol
~95%[19]

Experimental Protocols

A generalized immunofluorescence staining protocol is provided below. Note that this is a template and may require optimization for your specific cell type, target protein, and antibodies.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)

  • Primary antibody diluted in antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton™ X-100)

  • Rhodamine 101-conjugated secondary antibody diluted in antibody dilution buffer

  • Anti-fade mounting medium

  • Coverslips

Procedure:

  • Rehydration and Washing: Wash the samples three times in PBS for 5 minutes each.

  • Blocking: Incubate the samples with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Remove the blocking buffer and incubate with the primary antibody at the optimized concentration overnight at 4°C.

  • Washing: Wash the samples three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the Rhodamine 101-conjugated secondary antibody at the optimized concentration for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the samples three times in PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for Rhodamine 101.

Visualizations

Troubleshooting_Low_Signal Start Low Signal Intensity CheckReagents Reagent & Sample Preparation Issues? Start->CheckReagents CheckProtocol Experimental Protocol Issues? CheckReagents->CheckProtocol No ReagentSolutions Degraded Dye Incorrect Concentration Antibody Incompatibility Low Target Expression CheckReagents->ReagentSolutions Yes CheckImaging Imaging & Acquisition Issues? CheckProtocol->CheckImaging No ProtocolSolutions Inadequate Fixation Insufficient Permeabilization Insufficient Washing Dye Aggregation CheckProtocol->ProtocolSolutions Yes ImagingSolutions Incorrect Filters Low Gain/Exposure Photobleaching CheckImaging->ImagingSolutions Yes Optimize Optimize & Re-evaluate CheckImaging->Optimize No ReagentSolutions->Optimize ProtocolSolutions->Optimize ImagingSolutions->Optimize

Caption: Troubleshooting workflow for low signal intensity with Rhodamine 101.

Factors_Affecting_Fluorescence Rhodamine Rhodamine 101 Fluorescence Photobleaching Photobleaching Rhodamine->Photobleaching pH pH Rhodamine->pH Concentration Concentration Rhodamine->Concentration Solvent Solvent Environment Rhodamine->Solvent HighLight High Light Intensity Long Exposure Photobleaching->HighLight AcidicBasic Non-optimal pH pH->AcidicBasic HighConc High Concentration (Aggregation) Concentration->HighConc Polarity Solvent Polarity Solvent->Polarity

References

Rhodamine 101 inner salt aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 101 inner salt. Our aim is to help you overcome common challenges related to aggregation and precipitation to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, red-emitting fluorescent dye widely used in various biological and chemical research applications.[1][][3][4] Its high fluorescence quantum yield and photostability make it an excellent choice for:

  • Fluorescence microscopy

  • Flow cytometry

  • Fluorescence correlation spectroscopy (FCS)

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Fluorescence reference standard[1][][3]

Q2: What are the key spectral properties of this compound?

The spectral characteristics of this compound can vary slightly depending on the solvent. In methanol, its excitation and emission maxima are approximately 560-567 nm and 588-595 nm, respectively.[5]

Q3: In which solvents is this compound soluble?

This compound is readily soluble in several organic solvents. It is advisable to prepare concentrated stock solutions in high-purity, anhydrous solvents such as:

  • Dimethyl sulfoxide (DMSO)[3]

  • Methanol

  • Ethanol[6]

For detailed solubility data, please refer to the data table in the "Troubleshooting Guide" section.

Q4: Why does this compound aggregate and precipitate in aqueous solutions?

This compound exists in equilibrium between a fluorescent, charged zwitterionic form and a non-fluorescent, neutral lactone form.[7][8][9][10] In polar solvents like water, the less soluble lactone form can be favored, leading to aggregation and precipitation. This tendency is exacerbated by factors such as high concentrations, neutral to alkaline pH, and high ionic strength.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitate is observed in the stock solution (e.g., in DMSO).
  • Cause A: Concentration is too high. Even in organic solvents, there is a solubility limit.

    • Solution: Try diluting the stock solution. Refer to the solubility data table below for guidance.

  • Cause B: Moisture absorption. DMSO is hygroscopic, and absorbed water can decrease the solubility of the dye.

    • Solution: Use fresh, anhydrous grade DMSO to prepare stock solutions. Store the stock solution with a desiccant.

Issue 2: Precipitation occurs when diluting the stock solution into an aqueous buffer (e.g., PBS).
  • Cause A: Localized high concentration. Rapidly adding a concentrated stock solution to an aqueous buffer can create localized areas of high dye concentration, leading to immediate precipitation.

    • Solution: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This ensures rapid dispersal and avoids localized oversaturation.

  • Cause B: Unfavorable pH of the aqueous buffer. The solubility of this compound is pH-dependent. With a pKa of approximately 3.2, it is more soluble in its cationic form, which predominates in acidic conditions. In neutral or alkaline buffers, the less soluble zwitterionic and lactone forms are more prevalent, increasing the likelihood of aggregation.

    • Solution: If your experimental conditions permit, consider using a slightly acidic buffer (e.g., pH 4-6) to maintain the dye in its more soluble cationic form.

  • Cause C: High salt concentration. High ionic strength in the buffer can promote the aggregation of dye molecules through a "salting-out" effect.

    • Solution: If possible, reduce the salt concentration of your working buffer.

Issue 3: How to redissolve precipitated this compound.
  • Method A: Sonication. Place the vial containing the precipitated solution in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up aggregates.

  • Method B: pH Adjustment. For aqueous solutions, a slight acidification may help redissolve the dye by favoring the more soluble cationic form. Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Be cautious as this may affect your sample.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservations
Methanol1 mg/mLSoluble
Methanol20 mg/mLClear, red solution
Ethanol0.1 mg/mLSoluble[6][11]
DMSONot specifiedSoluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO or methanol

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder and transfer it to a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired concentration (e.g., 1-10 mM).

    • Vortex the solution thoroughly until the dye is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound
  • Materials:

    • Concentrated stock solution of this compound (from Protocol 1)

    • Aqueous buffer of choice (e.g., PBS, Tris buffer)

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Thaw an aliquot of the concentrated stock solution at room temperature.

    • Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • While vigorously stirring or vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise.

    • Continue to mix the solution for a few minutes to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Factors Leading to Rhodamine 101 Aggregation cluster_conditions Solution Conditions cluster_equilibrium Chemical Equilibrium High Concentration High Concentration Aggregation & Precipitation Aggregation & Precipitation High Concentration->Aggregation & Precipitation Neutral/Alkaline pH Neutral/Alkaline pH Lactone Form (Non-fluorescent, Less Soluble) Lactone Form (Non-fluorescent, Less Soluble) Neutral/Alkaline pH->Lactone Form (Non-fluorescent, Less Soluble) Favors High Ionic Strength High Ionic Strength High Ionic Strength->Aggregation & Precipitation Aqueous Buffer Aqueous Buffer Aqueous Buffer->Lactone Form (Non-fluorescent, Less Soluble) Can Favor Zwitterionic Form (Fluorescent, More Soluble) Zwitterionic Form (Fluorescent, More Soluble) Lactone Form (Non-fluorescent, Less Soluble)->Aggregation & Precipitation Troubleshooting Workflow for Rhodamine 101 Precipitation cluster_stock Stock Solution Checks cluster_dilution Dilution Procedure Checks cluster_redissolve Redissolving Methods Start Precipitation Observed CheckStock Check Stock Solution Start->CheckStock CheckDilution Check Dilution Procedure CheckStock->CheckDilution Stock OK Optimize Optimize Protocol CheckStock->Optimize Precipitate in Stock Anhydrous Solvent? Anhydrous Solvent? CheckStock->Anhydrous Solvent? Concentration Too High? Concentration Too High? CheckStock->Concentration Too High? Redissolve Attempt to Redissolve CheckDilution->Redissolve Precipitate on Dilution Slow Addition? Slow Addition? CheckDilution->Slow Addition? Vigorous Mixing? Vigorous Mixing? CheckDilution->Vigorous Mixing? Buffer pH/Ionic Strength? Buffer pH/Ionic Strength? CheckDilution->Buffer pH/Ionic Strength? Redissolve->Optimize Unsuccessful Success Problem Solved Redissolve->Success Successful Sonication Sonication Redissolve->Sonication pH Adjustment pH Adjustment Redissolve->pH Adjustment Optimize->Success Failure Consult Further Optimize->Failure Zwitterion-Lactone Equilibrium of Rhodamine 101 cluster_polar Polar Solvents (e.g., Water, Methanol) cluster_nonpolar Non-polar/Aprotic Solvents Zwitterion Zwitterionic Form (Fluorescent, Charged) Lactone Lactone Form (Non-fluorescent, Neutral) Zwitterion->Lactone Zwitterion_polar Favored Lactone_nonpolar Favored

References

Optimizing signal-to-noise ratio for Rhodamine 101 inner salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodamine 101 inner salt. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, red-fluorescent dye widely used in various biological applications.[1][2][3] Due to its high fluorescence quantum yield and photostability, it is frequently utilized in fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA.[1][4][5][6][7] It also serves as a reliable reference standard for measuring fluorescence quantum yields.[4]

Q2: What are the excitation and emission maxima of this compound?

The spectral properties of Rhodamine 101 can vary slightly depending on the solvent. However, its excitation maximum is generally around 565 nm, and its emission maximum is approximately 595 nm.[1][2][4][5]

Q3: How should I store this compound?

For long-term stability, this compound should be stored at or below -15°C, protected from light and moisture.[4][6] When stored correctly as a solid, it can be stable for at least four years.[2][6]

Q4: In which solvents can I dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] The solubility in ethanol is approximately 0.1 mg/mL.[2][6] For creating stock solutions, it is recommended to dissolve the solid in a solvent of choice and purge with an inert gas.[6]

Data Presentation

Table 1: Spectral and Physical Properties of this compound
PropertyValueSolventReference
Excitation Maximum 565 nmEthanol[8]
567 nmMethanol[9]
Emission Maximum 595 nmEthanol[1][2]
588 nmMethanol[9]
Molar Absorptivity 105,000 L mol⁻¹ cm⁻¹Methanol[9]
Quantum Yield (ΦF) ~1.0Ethanol[10]
Molecular Weight ~490.6 g/mol N/A[2][3][4][6]
Formula C₃₂H₃₀N₂O₃N/A[2][3][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q5: I am observing a very weak fluorescent signal. How can I improve it?

A weak signal can be due to several factors. The following workflow can help you troubleshoot the issue.

G cluster_actions Troubleshooting Steps start Start: Low Signal Issue concentration Optimize Dye Concentration (Perform titration) start->concentration incubation Increase Incubation Time concentration->incubation Signal still low filters Verify Filter Sets (Ex: ~565nm, Em: ~595nm) incubation->filters Signal still low health Check Cell/Sample Health filters->health Signal still low power Adjust Imaging Power (Avoid saturation) health->power Signal still low solved Problem Solved power->solved Signal Improved

Caption: Troubleshooting workflow for low fluorescence signal.

  • Optimize Concentration: The ideal concentration can vary. It is best to perform a titration to find the optimal balance between signal strength and background noise.[11]

  • Increase Incubation Time: The uptake of the dye can be time-dependent. Extending the incubation period may enhance the signal.[11]

  • Check Imaging Settings: Ensure you are using the correct excitation and emission filters for Rhodamine 101.[11] Optimize detector gain and exposure time, but be aware that this can also increase background noise.

  • Verify Sample Health: For biological samples, ensure cells are healthy and viable, as active cellular processes are often required for dye uptake.[11]

Q6: My images have high background fluorescence. What can I do to reduce it?

High background often obscures the desired signal. Consider these points:

  • Washing Steps: Ensure adequate washing after staining to remove any unbound dye. Use a buffered solution like PBS for washing cells.[11]

  • Reduce Concentration: Using too high a concentration of the dye is a common cause of high background. Refer to your concentration titration results.

  • Check for Autofluorescence: Biological samples can have intrinsic fluorescence. Image an unstained control sample under the same conditions to assess the level of autofluorescence.

  • Use Antifade Reagents: Mounting media containing antifade reagents can help reduce background and preserve the signal.[11]

Q7: My signal is fading quickly during imaging (photobleaching). How can I prevent this?

Photobleaching is the light-induced destruction of a fluorophore.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Absorption) S1->S0 Fluorescence (Emission) S1->S0 Non-radiative Decay T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram showing photobleaching pathway.

  • Reduce Excitation Power: Use the lowest laser power or illumination intensity that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using faster acquisition settings or by only illuminating the sample during image capture.

  • Use Antifade Mounting Media: These reagents scavenge oxygen radicals that contribute to photobleaching.[11]

  • Image a Fresh Field of View: If possible, move to a new area of the sample for each image acquisition.

Experimental Protocols

General Protocol for Staining Adherent Cells

This protocol provides a general guideline. You must optimize concentration and incubation times for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in high-quality anhydrous DMSO.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (a starting range of 1-10 µM is recommended for initial titration).

  • Staining:

    • Aspirate the medium from the cells.

    • Add the Rhodamine 101 staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Protect the plate from light.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS).

  • Fixation (Optional):

    • If fixation is required, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Rhodamine 101 (e.g., Ex: 560/20 nm, Em: 610/40 nm).

References

Technical Support Center: Rhodamine 101 Inner Salt Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 101 inner salt and other rhodamine derivatives. The content addresses common issues related to the effect of pH on fluorescence, offering practical guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

A1: The fluorescence of many rhodamine dyes is pH-dependent due to an equilibrium between two forms: a highly fluorescent "open" form (zwitterionic or cationic) and a non-fluorescent "closed" spirolactam or lactone form.[1][2] Acidic conditions favor the fluorescent open form, while neutral to basic conditions can promote the formation of the non-fluorescent closed form, leading to a decrease in fluorescence intensity.[3] For some rhodamine-based probes, this results in a significant increase in fluorescence as the pH decreases.[4][5] However, some studies have reported that the fluorescence of certain rhodamine fluorophores, including Rhodamine 101, shows minimal change with pH variations, suggesting that the tendency to form the non-fluorescent species can be highly dependent on the specific molecular structure.[6]

Q2: What is the underlying chemical mechanism for the pH-dependent fluorescence of rhodamine derivatives?

A2: The pH sensitivity of many rhodamine derivatives is governed by the reversible formation of a spirolactam or lactone ring.[1][7] In acidic environments, the carboxyl group is protonated, which favors the open, conjugated xanthene structure that is responsible for strong absorption and fluorescence.[2] As the pH increases, deprotonation of the carboxyl group can lead to a nucleophilic attack on the central carbon of the xanthene ring, forming a non-fluorescent, non-conjugated spirolactam structure.[1] This equilibrium is illustrated in the signaling pathway diagram below.

Q3: At what pH range is the fluorescence of rhodamine-based probes typically affected?

A3: The specific pH range over which fluorescence changes occur is dependent on the pKa of the rhodamine derivative.[8] For some rhodamine-based pH probes, the fluorescence intensity changes dramatically in the acidic to neutral range. For example, some probes show a sharp decrease in fluorescence between pH 3 and 5 and become virtually non-fluorescent above pH 6.[1] Other derivatives have been designed to respond in the physiological pH range. For instance, a rhodamine-based probe with a pKa of approximately 4.0 can be useful for detecting pH changes in the 3.0-5.0 range.[9] Another study reported a rhodamine derivative with a pKa of 2.59, showing a significant fluorescence increase as the pH dropped from 4.5 to 2.0.[5]

Q4: Can I use this compound as a pH indicator?

A4: While some rhodamine derivatives are excellent pH indicators, this compound itself is generally considered to be relatively stable across a moderate pH range.[6] However, its derivatives can be chemically modified to create sensitive pH probes.[4][7] If you intend to measure pH, it is recommended to use a rhodamine derivative specifically designed and validated for that purpose. For accurate pH measurements, it is crucial to calibrate the probe by measuring its fluorescence intensity at a series of known pH values to generate a calibration curve.

Troubleshooting Guide

This guide addresses common problems encountered during fluorescence experiments with Rhodamine 101 and its derivatives, with a focus on pH-related issues.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal pH of the solution is too high (neutral or basic). The dye may be in its non-fluorescent, closed spirolactam form.[1][3]Acidify the solution to a pH below the pKa of the rhodamine derivative to favor the fluorescent open form. Check the pH of your buffer and adjust if necessary.
Incorrect excitation or emission wavelengths. Verify the excitation and emission maxima for Rhodamine 101 (typically around 565 nm and 595 nm, respectively) and ensure your instrument settings are correct.[10]
Low dye concentration. Increase the concentration of the Rhodamine 101 solution.
Photobleaching. Excessive exposure to the excitation light can lead to irreversible degradation of the fluorophore.Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if mounting a sample for microscopy.
Fluorescence signal decreases over time Photobleaching. As above, minimize light exposure and use anti-fade reagents.
Change in local pH. The experimental conditions might be causing a gradual increase in the pH of the sample.Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Chemical degradation. The dye may be unstable in the experimental medium over long periods.Check the stability of Rhodamine 101 in your specific buffer system and timeframe.
Inconsistent or variable fluorescence readings Fluctuations in pH. Small, uncontrolled changes in pH can lead to significant variations in fluorescence if the experimental pH is near the pKa of the dye.Use a high-quality buffer with adequate buffering capacity. Calibrate your pH meter regularly.
Temperature fluctuations. The fluorescence quantum yield of some rhodamine dyes can be temperature-dependent.Maintain a constant and controlled temperature during all measurements.
Instrument instability. Check the stability of your light source and detector. Perform control measurements with a stable reference fluorophore.
High background fluorescence Autofluorescence from the sample or buffer components. Run a blank sample (without the rhodamine dye) to measure the background fluorescence and subtract it from your measurements. Consider using a buffer with low intrinsic fluorescence.
Contamination of cuvettes or microplates. Thoroughly clean all experimental labware. Use fluorescence-free materials where possible.

Data Presentation

The pH sensitivity of rhodamine derivatives is often characterized by their pKa value and the change in fluorescence intensity over a range of pH values. The following table provides a representative example of how fluorescence intensity and quantum yield of a generic pH-sensitive rhodamine derivative might change with pH. Note: This is illustrative data, and the actual values for a specific rhodamine derivative, including this compound, should be determined experimentally.

pHRelative Fluorescence Intensity (%)Fluorescence Quantum Yield (Φ)
2.01000.95
3.0850.81
4.0500.48
5.0150.14
6.050.05
7.0<1<0.01
8.0<1<0.01

Experimental Protocols

Protocol for Measuring the pH-Dependent Fluorescence of a Rhodamine Derivative

This protocol outlines the steps to characterize the fluorescence of a rhodamine dye as a function of pH.

1. Materials:

  • This compound or a rhodamine derivative of interest
  • A series of buffer solutions with a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
  • Spectrofluorometer
  • pH meter
  • Quartz cuvettes or a microplate reader with appropriate plates
  • Solvent for stock solution (e.g., DMSO or ethanol)

2. Procedure:

  • Prepare a stock solution of the rhodamine dye (e.g., 1 mM in DMSO). Protect the solution from light.
  • Prepare a series of working solutions by diluting the stock solution into the different pH buffers to a final concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <0.1%) to avoid affecting the buffer pH and dye solubility.
  • Calibrate the pH meter using standard buffer solutions.
  • Measure the exact pH of each working solution.
  • Set up the spectrofluorometer. Set the excitation wavelength to the absorption maximum of the rhodamine dye (e.g., 565 nm for Rhodamine 101). Set the emission wavelength to the emission maximum (e.g., 595 nm for Rhodamine 101). Optimize the excitation and emission slit widths.
  • Measure the fluorescence intensity of each working solution. For each measurement, rinse the cuvette with the next solution to be measured.
  • (Optional) Measure the fluorescence spectrum for each pH value by scanning a range of emission wavelengths at a fixed excitation wavelength.
  • Plot the fluorescence intensity (or the integrated fluorescence intensity from the spectra) as a function of pH.
  • (Optional) Determine the pKa by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the fluorescence is 50% of the maximum.

Visualization

Signaling Pathway of pH-Dependent Fluorescence

The following diagram illustrates the equilibrium between the fluorescent "open" form and the non-fluorescent "closed" (spirolactam) form of a rhodamine derivative, which is regulated by pH.

pH_Effect_on_Rhodamine cluster_acidic Acidic pH cluster_basic Neutral/Basic pH Open_Form Fluorescent Open Form (Zwitterion/Cation) Closed_Form Non-Fluorescent Closed Form (Spirolactam) Open_Form->Closed_Form + OH- Closed_Form->Open_Form + H+ Experimental_Workflow A Prepare Rhodamine Stock Solution C Create Working Solutions (Rhodamine in each buffer) A->C B Prepare Buffer Series (Varying pH) B->C D Measure pH of each solution C->D E Measure Fluorescence Intensity (Spectrofluorometer) D->E F Plot Fluorescence vs. pH E->F G Data Analysis (e.g., pKa determination) F->G Troubleshooting_Workflow Start Low Fluorescence Signal Check_pH Is pH of solution > pKa? Start->Check_pH Check_Wavelengths Are Excitation/Emission Wavelengths Correct? Check_pH->Check_Wavelengths No Result_pH High pH is likely cause. Acidify solution. Check_pH->Result_pH Yes Check_Concentration Is Dye Concentration Sufficient? Check_Wavelengths->Check_Concentration Yes Result_Wavelengths Incorrect settings. Adjust wavelengths. Check_Wavelengths->Result_Wavelengths No Check_Photobleaching Was there prolonged light exposure? Check_Concentration->Check_Photobleaching Yes Result_Concentration Low concentration. Increase concentration. Check_Concentration->Result_Concentration No Result_Photobleaching Photobleaching occurred. Minimize light exposure. Check_Photobleaching->Result_Photobleaching Yes

References

Non-specific binding of Rhodamine 101 inner salt and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the non-specific binding of Rhodamine 101 inner salt during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bright fluorescent dye with excitation and emission maxima typically around 565 nm and 595 nm, respectively.[1][2] Due to its high fluorescence quantum yield, it is extensively used in various biological applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • Fluorescence correlation spectroscopy

  • Enzyme-Linked Immunosorbent Assay (ELISA)[1][2][3]

Q2: What causes non-specific binding of this compound?

Non-specific binding of Rhodamine 101 and other rhodamine dyes is primarily attributed to their hydrophobic nature.[4] This hydrophobicity can lead to interactions with various cellular components and surfaces, resulting in background fluorescence that can obscure the specific signal.[4][5] Other contributing factors include:

  • High dye concentration: Using an excessive concentration of the dye can lead to increased non-specific binding.[6][7][8]

  • Electrostatic interactions: Charged molecules can interact non-specifically with the dye.[9]

  • Sample autofluorescence: The inherent fluorescence of the biological specimen itself can contribute to high background.[3][10][11]

Q3: How can I block non-specific binding of this compound?

Blocking non-specific binding is crucial for achieving a high signal-to-noise ratio. This is typically done by incubating the sample with a blocking solution that contains proteins or other molecules that bind to non-specific sites, preventing the fluorescent probe from attaching to them.[2][5][12] Common blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used blocking agent that is effective at preventing non-specific protein interactions.[2][7][12][13][14]

  • Normal Serum: Serum from the same species as the secondary antibody is highly recommended to block non-specific binding.[13][15][16]

  • Non-fat Dry Milk: While effective in some applications, it can interfere with certain antibody-antigen interactions and is not recommended for use with avidin-biotin detection systems.[4]

  • Fish Gelatin: This can be a good alternative to mammalian protein-based blockers to avoid cross-reactivity.[8]

  • Commercial Blocking Buffers: Several optimized, protein-free or non-mammalian protein-based blocking buffers are commercially available.[17][18]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues related to high background fluorescence when using this compound.

Issue 1: High Background Fluorescence Obscuring Specific Signal

High background can make it difficult to distinguish the true signal from noise. The following workflow can help you diagnose and resolve this issue.

High_Background_Troubleshooting Start High Background Observed Check_Autofluorescence Is there fluorescence in an unstained control sample? Start->Check_Autofluorescence Autofluorescence_Source High background is likely due to autofluorescence. Check_Autofluorescence->Autofluorescence_Source Yes Check_Blocking Is the blocking step adequate? Check_Autofluorescence->Check_Blocking No Reduce_Autofluorescence Implement strategies to reduce autofluorescence (e.g., change fixative, use quenching agents). Autofluorescence_Source->Reduce_Autofluorescence End Problem Resolved Reduce_Autofluorescence->End Optimize_Blocking Optimize blocking conditions (agent, concentration, incubation time). Check_Blocking->Optimize_Blocking No Check_Washing Are washing steps sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->End Improve_Washing Increase number and/or duration of washes. Check_Washing->Improve_Washing No Check_Concentration Is the Rhodamine 101 concentration too high? Check_Washing->Check_Concentration Yes Improve_Washing->End Titrate_Dye Titrate Rhodamine 101 to determine the optimal concentration. Check_Concentration->Titrate_Dye Yes Image_Processing Consider background subtraction during image analysis. Check_Concentration->Image_Processing No Titrate_Dye->End Image_Processing->End

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocols

Protocol 1: General Blocking Procedure for Immunofluorescence

This protocol outlines a standard procedure for blocking non-specific binding in immunofluorescence staining of cultured cells.

Blocking_Workflow Start Start: Fixed and Permeabilized Cells on Coverslips Wash1 Wash 3x with PBS for 5 minutes each Start->Wash1 Prepare_Blocking Prepare Blocking Buffer (e.g., 1% BSA in PBST) Wash1->Prepare_Blocking Block Incubate with Blocking Buffer for 30-60 minutes at room temperature Prepare_Blocking->Block Wash2 Wash 3x with PBS for 5 minutes each Block->Wash2 Primary_Ab Incubate with primary antibody diluted in blocking buffer Wash2->Primary_Ab Wash3 Wash 3x with PBS for 5 minutes each Primary_Ab->Wash3 Secondary_Ab Incubate with Rhodamine 101-conjugated secondary antibody diluted in blocking buffer Wash3->Secondary_Ab Wash4 Wash 3x with PBS for 5 minutes each Secondary_Ab->Wash4 Mount Mount coverslips with anti-fade mounting medium Wash4->Mount Image Image with a fluorescence microscope Mount->Image

Caption: Experimental workflow for immunofluorescence with a blocking step.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • PBST (PBS + 0.1% Tween-20)

  • Blocking Agent (e.g., high-purity BSA or normal serum)

  • Primary antibody

  • Rhodamine 101-conjugated secondary antibody

  • Anti-fade mounting medium

Procedure:

  • Cell Preparation: Grow and fix cells on coverslips as per your standard protocol.

  • Washing: After fixation and permeabilization, wash the coverslips three times with PBS for 5 minutes each.[9]

  • Blocking:

    • Prepare the blocking buffer. Common recipes include:

      • 1-5% BSA in PBST.[7][19]

      • 5-10% normal serum (from the same species as the secondary antibody) in PBST.[15]

    • Incubate the coverslips in the blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[9][20]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[9]

  • Washing: Wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Rhodamine 101-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Final Washes: Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Rhodamine 101.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentRecommended ConcentrationIncubation TimeAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBST[7][19]30-60 minutesReadily available, relatively inexpensive, effective for general protein blocking.[2][12]Can contain impurities that may cross-react with some antibodies; IgG-free BSA is recommended.[8][13]
Normal Serum 5-10% in PBST[15]30-60 minutesHighly effective at blocking non-specific binding of secondary antibodies from the same host species.[13][16]More expensive than BSA, species-specific.
Non-fat Dry Milk 1-5% in PBST30-60 minutesInexpensive and readily available.Can contain phosphoproteins that interfere with the detection of phosphorylated targets and biotin which interferes with avidin-biotin systems.[4]
Fish Gelatin 0.1-0.5% in PBST30-60 minutesLess likely to cross-react with mammalian antibodies.[8]May not be as effective as serum for all applications.
Commercial Buffers Varies by manufacturerVaries by manufacturerOptimized formulations, often protein-free to reduce cross-reactivity, consistent performance.[17][18]Generally more expensive than homemade buffers.
Table 2: Quantitative Effectiveness of BSA as a Blocking Agent
Surface TypeBSA ConcentrationIncubation TimeBlocking EfficiencyReference
Hydrophobic1 mg/mL (~0.1%)30 minutes90-100%[15][21]
Hydrophilic1 mg/mL (~0.1%)30 minutes68-100%[15][21]

Note: Blocking efficiency can vary depending on the specific experimental conditions, including the nature of the sample and the detection system used.[15][21] It is always recommended to optimize blocking conditions for your specific assay.[22]

References

Technical Support Center: Quenching of Rhodamine 101 Inner Salt Fluorescence by Cellular Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the quenching of Rhodamine 101 inner salt fluorescence by cellular components. The information is designed to assist you in designing, executing, and interpreting your fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular components known to quench the fluorescence of Rhodamine 101?

A1: The fluorescence of rhodamine dyes, including Rhodamine 101, can be quenched by various cellular components through different mechanisms. The most commonly implicated quenchers include:

  • Aromatic Amino Acids: Tryptophan and tyrosine are known to quench rhodamine fluorescence, primarily through a combination of static and dynamic quenching mechanisms involving photoinduced electron transfer (PET).[1][2] Tryptophan is generally a more efficient quencher than tyrosine.[3]

  • Nucleobases: Guanine is a known quencher of fluorescence for many dyes and can interact with rhodamines.

  • High Local Concentrations: At high intracellular concentrations, Rhodamine 101 can self-quench through the formation of non-fluorescent aggregates (aggregation-induced quenching) or via the inner filter effect.[4][5][6]

  • Endogenous Quenchers: Other molecules within the cell, such as certain metal ions or components of the cellular redox environment, can potentially contribute to fluorescence quenching.

Q2: What are the common mechanisms of Rhodamine 101 fluorescence quenching in a cellular environment?

A2: Several mechanisms can lead to a decrease in Rhodamine 101 fluorescence:

  • Static Quenching: This occurs when Rhodamine 101 forms a non-fluorescent complex with a quencher molecule in the ground state. This process reduces the number of fluorophores available for excitation.[3][7]

  • Dynamic (Collisional) Quenching: This happens when an excited Rhodamine 101 molecule collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.[1]

  • Förster Resonance Energy Transfer (FRET): If another molecule with an absorption spectrum that overlaps with the emission spectrum of Rhodamine 101 is in close proximity, energy can be transferred non-radiatively, quenching the Rhodamine 101 fluorescence.

  • Photobleaching: Irreversible photochemical destruction of the Rhodamine 101 fluorophore upon exposure to excitation light can lead to a permanent loss of fluorescence.[8][9]

Q3: My Rhodamine 101 signal is weak or absent in my cells. What are the possible causes?

A3: A weak or absent signal can be due to several factors. Please refer to the "Weak or No Signal" section in the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common issues include inefficient cellular uptake, fluorescence quenching, photobleaching, or incorrect microscope settings.

Q4: I am observing high background fluorescence in my Rhodamine 101 stained cells. How can I reduce it?

A4: High background can obscure your specific signal. For a comprehensive guide, please see the "High Background Fluorescence" section in the Troubleshooting Guide. Key strategies involve optimizing dye concentration, thorough washing, and accounting for cellular autofluorescence.[10][11][12]

Q5: How does the subcellular localization of Rhodamine 101 affect its fluorescence?

A5: Rhodamine dyes, being cationic and lipophilic, often accumulate in mitochondria due to the negative mitochondrial membrane potential.[9][13][14] This localized high concentration can lead to aggregation-induced quenching.[5] Changes in mitochondrial membrane potential can therefore affect the uptake and fluorescence intensity of Rhodamine 101.[15]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Inefficient Cellular Uptake - Optimize Rhodamine 101 concentration and incubation time.[] - Ensure cells are healthy and not overly confluent. - For hydrophobic analogs, cellular penetration may be more efficient.[13][17]
Fluorescence Quenching - By Cellular Components: Consider the presence of high concentrations of aromatic amino acids (tryptophan, tyrosine) in the local environment of the dye. - Self-Quenching: Reduce the loading concentration of Rhodamine 101 to minimize aggregation-induced quenching.[4]
Photobleaching - Reduce the intensity and duration of the excitation light.[8] - Use an anti-fade mounting medium for fixed cells. - Image a fresh field of view for each acquisition.[9]
Incorrect Microscope Settings - Ensure the correct excitation and emission filters for Rhodamine 101 are being used (Excitation max: ~569 nm, Emission max: ~590 nm). - Check that the light source is properly aligned and the objective is clean.
pH Sensitivity - While rhodamines are generally stable over a wide pH range, extreme pH values in certain cellular compartments could potentially affect fluorescence.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Excessive Dye Concentration - Perform a concentration titration to find the optimal staining concentration with the best signal-to-noise ratio.[11]
Inadequate Washing - Increase the number and duration of washing steps after staining to remove unbound dye.[]
Cellular Autofluorescence - Image an unstained control sample to determine the level of autofluorescence. - Use a spectrally distinct fluorophore if autofluorescence in the rhodamine channel is high. - Utilize spectral unmixing if your imaging software supports it.
Non-specific Binding - Incubate with a blocking solution (e.g., BSA) before staining to reduce non-specific binding to cellular components or the coverslip.
Contaminated Reagents - Ensure all buffers and media are fresh and free of fluorescent contaminants.

Quantitative Data on Fluorescence Quenching

The following tables summarize available quantitative data on the quenching of rhodamine dyes by cellular components. Note that specific data for Rhodamine 101 is limited, and data for the structurally similar Rhodamine B is provided as a reference.

Table 1: Quenching of Rhodamine B Fluorescence by Tryptophan [1]

Quenching ParameterValueConditions
Bimolecular Quenching Rate Constant (kq)1.6 x 109 M-1s-1In solution
Static Quenching Constant (Ks)38.3 M-1In solution

Table 2: General Quenching Observations for Rhodamine Dyes

QuencherQuenching MechanismNotes
Tryptophan Static & Dynamic (Photoinduced Electron Transfer)Generally the most efficient amino acid quencher.[2][3]
Tyrosine Static & DynamicLess efficient than tryptophan.[3]
Guanosine Static & DynamicPotential for quenching through interaction with the purine ring.
Self-quenching Aggregation-induced quenching, Inner Filter EffectOccurs at high concentrations.[4][5][18]

Experimental Protocols

Protocol 1: In Vitro Fluorescence Quenching Assay

This protocol describes a general method to determine the quenching of Rhodamine 101 fluorescence by a specific cellular component (e.g., tryptophan) in a cell-free system.

Materials:

  • This compound

  • Quencher stock solution (e.g., L-tryptophan)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Fluorometer

  • 96-well black microplate or cuvettes

Procedure:

  • Prepare a stock solution of Rhodamine 101 (e.g., 1 mM in DMSO).

  • Prepare a working solution of Rhodamine 101 by diluting the stock solution in the buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1 µM).

  • Prepare a serial dilution of the quencher stock solution in the same buffer.

  • In a 96-well plate or cuvettes, mix the Rhodamine 101 working solution with the different concentrations of the quencher. Include a control with no quencher.

  • Incubate the mixtures for a short period at room temperature, protected from light, to allow for any complex formation.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Rhodamine 101 (e.g., Ex: 569 nm, Em: 590 nm).

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot . The slope of this plot gives the Stern-Volmer quenching constant (KSV).[19]

Protocol 2: Cellular Imaging with Rhodamine 101

This protocol provides a general guideline for staining live cells with Rhodamine 101.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of Rhodamine 101 (e.g., 1 mM in DMSO).

  • Prepare a working solution of Rhodamine 101 by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM; optimization is recommended).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the Rhodamine 101 working solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C in a CO2 incubator, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound dye.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter set for Rhodamine 101.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_rhodamine Prepare Rhodamine 101 Working Solution measure_fluor Measure Fluorescence Intensity (Fluorometer) prep_rhodamine->measure_fluor In Vitro Assay prep_quencher Prepare Quencher Serial Dilutions prep_quencher->measure_fluor prep_cells Culture and Treat Cells with Rhodamine 101 image_cells Acquire Fluorescence Images (Microscope) prep_cells->image_cells Cellular Imaging stern_volmer Stern-Volmer Plot (F0/F vs. [Q]) measure_fluor->stern_volmer quantify_intensity Quantify Cellular Fluorescence Intensity image_cells->quantify_intensity

Caption: Experimental workflow for studying Rhodamine 101 fluorescence quenching.

quenching_mechanisms R_ground Rhodamine 101 (Ground State) R_excited Rhodamine 101 (Excited State) R_ground->R_excited Excitation (Light Absorption) Complex Non-fluorescent Complex R_ground->Complex Static Quenching Fluorescence Fluorescence (Photon Emission) R_excited->Fluorescence Quencher Quencher (e.g., Tryptophan) R_excited->Quencher Dynamic Quenching Quencher->Complex Heat Non-radiative Decay (Heat) Quencher->Heat

Caption: Simplified diagram of static and dynamic fluorescence quenching mechanisms.

troubleshooting_workflow cluster_weak cluster_high start Fluorescence Signal Issue weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background check_uptake Optimize Staining (Concentration, Time) weak_signal->check_uptake Possible Cause: Inefficient Uptake reduce_quenching Lower Dye Concentration weak_signal->reduce_quenching Possible Cause: Quenching prevent_bleaching Reduce Light Exposure weak_signal->prevent_bleaching Possible Cause: Photobleaching check_settings Verify Microscope Filters & Settings weak_signal->check_settings Possible Cause: Incorrect Setup optimize_conc Titrate Dye Concentration high_background->optimize_conc Possible Cause: Excess Dye improve_wash Increase Washing Steps high_background->improve_wash Possible Cause: Inadequate Washing control_auto Image Unstained Control high_background->control_auto Possible Cause: Autofluorescence

Caption: Logical troubleshooting workflow for common Rhodamine 101 fluorescence issues.

References

Technical Support Center: Correcting for Spectral Bleed-Through with Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral bleed-through when using Rhodamine 101 inner salt in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is spectral bleed-through and why is it a problem?

A1: Spectral bleed-through, also known as crosstalk, occurs in multicolor fluorescence experiments when the emission signal from one fluorophore is detected in the channel designated for another.[1] This is due to the broad emission spectra of many fluorophores.[1] For instance, the tail of the emission spectrum of a donor fluorophore can extend into the detection range of an acceptor fluorophore, leading to a false-positive signal. This can complicate the interpretation of results, especially in studies involving colocalization or quantitative fluorescence measurements.[1]

Q2: I'm seeing a signal in my FITC channel that seems to be coming from my this compound stain. How can I confirm this is spectral bleed-through?

A2: To confirm spectral bleed-through, you should prepare and image single-color controls.[2] Stain a sample with only this compound and acquire an image in both the Rhodamine 101 channel and the FITC channel. If you observe a signal in the FITC channel for the sample stained only with Rhodamine 101, this confirms spectral bleed-through.

Q3: What are the initial steps I can take to minimize spectral bleed-through from this compound?

A3: Several strategies can help minimize spectral bleed-through:

  • Optimize Filter Sets: Ensure your microscope's filter sets are well-matched to the excitation and emission spectra of your chosen fluorophores to minimize spectral overlap.[2]

  • Sequential Imaging: Instead of acquiring images of all channels simultaneously, capture them sequentially.[2] This involves exciting and detecting one fluorophore at a time, which can significantly reduce bleed-through.

  • Choose Fluorophores with Larger Spectral Separation: When designing your experiment, select fluorophores with well-separated emission spectra to reduce the likelihood of overlap.[1]

Q4: How can I computationally correct for spectral bleed-through?

A4: There are two primary computational methods for correcting spectral bleed-through:

  • Compensation (for Flow Cytometry): This method uses single-color controls to calculate the amount of spectral overlap between channels and then mathematically subtracts the bleed-through signal from the raw data.[3][4]

  • Spectral Unmixing (for Fluorescence Microscopy): This technique acquires the full emission spectrum at each pixel of an image.[5][6] By knowing the reference emission spectra of each individual fluorophore (obtained from single-color controls), an algorithm can calculate the contribution of each fluorophore to the total signal at every pixel, effectively separating the overlapping signals.[5][7]

Quantitative Data: Spectral Properties of Common Fluorophores

The following table summarizes the excitation and emission maxima for this compound and other commonly used fluorophores to aid in experimental design and bleed-through assessment.

FluorophoreExcitation Max (nm)Emission Max (nm)
DAPI358461
FITC (Fluorescein)494518
This compound 565-569 590-595 [8][9][10]
Cy5650670

Experimental Protocols

Protocol 1: Compensation for Spectral Bleed-Through in Flow Cytometry

This protocol outlines the steps for performing compensation to correct for spectral bleed-through in a flow cytometry experiment involving this compound and another fluorophore (e.g., FITC).

Materials:

  • Unstained control cells/beads

  • Single-color control cells/beads stained with only FITC

  • Single-color control cells/beads stained with only this compound

  • Your multi-color experimental samples

  • Flow cytometer and analysis software

Methodology:

  • Set up the Flow Cytometer: Turn on the instrument and allow it to warm up. Set the initial forward scatter (FSC) and side scatter (SSC) voltages using your unstained control to visualize the cell population of interest.

  • Set Fluorescent Channel Voltages: For each fluorescence detector, adjust the photomultiplier tube (PMT) voltage so that the negative population (unstained cells) is on scale and the positive population from your single-color controls is also on scale and gives a bright signal.

  • Acquire Single-Color Controls:

    • Run the unstained control sample to establish the baseline fluorescence.

    • Run the FITC single-color control. The signal should be primarily in the FITC detector. Note any signal that "bleeds through" into the Rhodamine 101 detector.

    • Run the this compound single-color control. The signal should be primarily in the Rhodamine 101 detector. Note any signal that bleeds through into the FITC detector.

  • Calculate Compensation: Using the data from the single-color controls, the flow cytometry software will calculate a compensation matrix.[4] This matrix quantifies the percentage of signal from each fluorophore that is detected in other channels.

  • Apply Compensation: Apply the calculated compensation matrix to your multi-color experimental samples. The software will then mathematically subtract the bleed-through signal from each channel, providing a more accurate representation of the true fluorescence.[11]

  • Analyze Data: Analyze your compensated data. The populations should now be more distinct, with reduced "smearing" between channels caused by spectral bleed-through.

Protocol 2: Linear Spectral Unmixing for Fluorescence Microscopy

This protocol describes the general workflow for correcting spectral bleed-through using linear unmixing in fluorescence microscopy.

Materials:

  • Sample stained with multiple fluorophores (including this compound)

  • Single-color control slides for each fluorophore used in the experiment

  • A confocal or other fluorescence microscope equipped with a spectral detector

  • Image analysis software with spectral unmixing capabilities

Methodology:

  • Acquire Reference Spectra:

    • Place a single-color control slide on the microscope (e.g., a sample stained only with this compound).

    • Using the spectral detector, acquire an image and generate the reference emission spectrum for that fluorophore. This spectrum is the "fingerprint" of the dye.[12]

    • Repeat this process for each fluorophore in your multicolor experiment to build a library of reference spectra.

  • Acquire a Lambda Stack of Your Experimental Sample:

    • Place your multi-color stained sample on the microscope.

    • Instead of acquiring a standard image with specific filter sets, acquire a "lambda stack" (or "spectral stack").[7] This is a series of images of the same field of view taken at different, contiguous emission wavelengths.

  • Perform Linear Unmixing:

    • Open the acquired lambda stack in your imaging software.

    • Initiate the linear unmixing function.

    • Provide the software with the reference spectra you collected in step 1.

    • The software will use an algorithm to analyze the spectrum at each pixel of the lambda stack and determine the contribution of each reference spectrum to the total signal.[5][12]

  • Generate Unmixed Images: The output will be a set of new images, one for each fluorophore, where the signal has been computationally separated. These images will be free from the artifacts of spectral bleed-through, allowing for accurate colocalization analysis and quantification.

Visualizations

cluster_0 Spectral Bleed-Through FluorophoreA Rhodamine 101 Emission DetectorA Rhodamine 101 Detector FluorophoreA->DetectorA Intended Signal DetectorB FITC Detector FluorophoreA->DetectorB Bleed-Through FluorophoreB FITC Emission FluorophoreB->DetectorB Intended Signal

Caption: Diagram illustrating spectral bleed-through from Rhodamine 101 to the FITC channel.

cluster_1 Compensation Workflow (Flow Cytometry) Unstained Unstained Control Acquire Data Acquisition Unstained->Acquire SingleColor Single-Color Controls (e.g., Rho101 only, FITC only) SingleColor->Acquire MultiColor Multi-Color Sample MultiColor->Acquire Calculate Calculate Compensation Matrix Acquire->Calculate Apply Apply Compensation Calculate->Apply Analyze Analyze Corrected Data Apply->Analyze

Caption: Workflow for correcting spectral bleed-through using compensation in flow cytometry.

cluster_2 Spectral Unmixing Workflow (Microscopy) RefSpec Acquire Reference Spectra (Single-Color Controls) Unmix Linear Unmixing Algorithm RefSpec->Unmix Lambda Acquire Lambda Stack (Multi-Color Sample) Lambda->Unmix Separated Separated Fluorophore Images Unmix->Separated

Caption: Workflow for correcting spectral bleed-through using spectral unmixing in microscopy.

References

Validation & Comparative

A Head-to-Head Comparison of Rhodamine 101 Inner Salt and Texas Red for Neuronal Tracing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers selecting fluorescent tracers for neuroanatomical studies.

In the intricate field of neuroscience, the precise mapping of neural circuits is fundamental to understanding the brain's form and function. Fluorescent neuronal tracers are indispensable tools in this endeavor, allowing for the visualization of neuronal pathways. Among the myriad of available dyes, Rhodamine 101 and Texas Red have long been staples for their bright red fluorescence. This guide provides an objective comparison of Rhodamine 101 inner salt and Texas Red, focusing on their performance as neuronal tracers, supported by key photophysical data and detailed experimental protocols to aid researchers in making an informed choice for their specific applications.

At a Glance: Key Performance Indicators

The selection of a fluorescent tracer is often dictated by its spectral properties, brightness, and suitability for the experimental setup. Both Rhodamine 101 and Texas Red are typically used as dextran conjugates for neuronal tracing, which facilitates their uptake and transport within neurons. Below is a summary of their core photophysical characteristics.

PropertyThis compoundTexas Red (Sulforhodamine 101)
Excitation Maximum ~565 nm[1][2][3][4]~589-596 nm[5][6]
Emission Maximum ~595 nm[1][2][3][4]~615 nm[5][6]
Quantum Yield 0.913 (in Ethanol)0.93 (in PBS), 0.97 (in Ethanol)[7]
Common Form Inner salt, often used as a reference standard.[4][8]Sulfonyl chloride or its dextran conjugates.[5][9]
Primary Application Fluorescence microscopy, flow cytometry, reference standard.[1][2][4]Histology, immunohistochemistry, neuronal tracing.[5]

Deep Dive: Performance in Neuronal Tracing

While the fundamental properties of these dyes are similar, their performance in the specific application of neuronal tracing can differ. The choice between them often hinges on the direction of transport required, photostability, and the specific experimental conditions.

Rhodamine 101 and its Derivatives (e.g., Fluoro-Ruby):

Rhodamine-dextran conjugates are recognized as highly sensitive tracers.[6] "Fluoro-Ruby," a rhodamine-dextran-amine conjugate, is particularly effective for both retrograde and anterograde axonal transport, allowing for comprehensive mapping of connections in both directions from the injection site.[6] These tracers are known for filling the cytoplasm homogeneously, revealing fine morphological details of the labeled neurons.

Texas Red and its Derivatives:

Texas Red, chemically known as sulforhodamine 101 acid chloride, is a widely used red fluorescent dye.[5] When conjugated to dextran, it is predominantly transported in an anterograde direction, labeling axons and their terminals.[9] While some retrograde transport occurs, it is generally considered less extensive compared to other dedicated retrograde tracers.[9] The quality and intensity of labeling with Texas Red can sometimes be variable.[9] It's important to note that the reactive form, Texas Red sulfonyl chloride, is unstable in aqueous solutions, which can affect conjugation efficiency.[10][11] For applications requiring enhanced photostability or brighter signals, newer derivatives such as Alexa Fluor 594 have been developed as alternatives.[5]

Visualizing the Process: From Injection to Imaging

To understand how these tracers are used, it's helpful to visualize the experimental workflow and the underlying biological transport mechanisms.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye 1. Prepare Tracer Solution (e.g., 10-20% w/v in distilled water) prep_pipette 2. Prepare Micropipette (Pull and bevel fine-tipped pipette) surgery 3. Anesthetize Animal & Perform Stereotaxic Surgery prep_pipette->surgery injection 4. Tracer Injection (Iontophoresis or Pressure) surgery->injection survival 5. Survival Period (1-14 days for transport) injection->survival perfusion 6. Perfuse & Fix Tissue (e.g., with 4% PFA) survival->perfusion sectioning 7. Section Brain Tissue (Vibratome or Cryostat) perfusion->sectioning imaging 8. Fluorescence Microscopy (Confocal or Epifluorescence) sectioning->imaging

Caption: General experimental workflow for neuronal tracing.

The tracers, once injected, are taken up by neurons and transported along their axons. This process, known as axonal transport, can occur in two directions.

G cluster_neuron Neuron dendrites Dendrites soma Soma (Cell Body) axon Axon terminals Axon Terminals soma->terminals Anterograde Transport (e.g., Texas Red) terminals->soma Retrograde Transport (e.g., Rhodamine Dextrans) injection_soma Injection Site (Tracer uptake by Soma) injection_terminal Injection Site (Tracer uptake by Terminals)

Caption: Anterograde and retrograde axonal transport pathways.

Experimental Protocol: Neuronal Tracing with Dextran-Amine Conjugates

This protocol provides a generalized procedure for in vivo neuronal tracing in rodents using fluorescent dextran-amine conjugates like those of Rhodamine and Texas Red. Specific parameters may need to be optimized for the animal model and target brain region.

1. Tracer Preparation:

  • Dissolve the dextran-amine conjugate (e.g., Texas Red-dextran or Rhodamine-dextran) in sterile, distilled water or 0.9% saline to a final concentration of 10-20% (w/v).

  • Centrifuge the solution to pellet any undissolved particles.

  • For tracers with low resting fluorescence, co-injection with a bright, spectrally distinct dextran can aid in visualizing the injection site.

2. Micropipette Preparation:

  • Pull glass capillaries (e.g., borosilicate glass) to create a fine tip using a micropipette puller.

  • The tip diameter can be adjusted (typically 10-30 µm) to control the size of the injection. For precise injections, the tip can be beveled.

3. Animal Surgery and Tracer Injection:

  • Anesthetize the animal according to approved institutional protocols.

  • Place the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region.

  • Lower the micropipette filled with the tracer solution to the desired coordinates.

  • Inject the tracer using either iontophoresis (e.g., 5 µA positive current, 7 seconds on/off for 10-15 minutes) or a pressure injection system (e.g., picoliter injector). The volume and rate should be minimized to limit diffusion and damage at the injection site.

4. Post-Injection Survival:

  • After injection, suture the incision and allow the animal to recover.

  • The survival period allows for axonal transport of the tracer. This can range from 1 to 14 days, depending on the distance the tracer needs to travel and the specific tracer used. Longer survival times generally result in more extensive labeling of distal processes.

5. Tissue Processing:

  • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by a fixative, typically 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix the brain in the same fixative overnight at 4°C.

  • Cryoprotect the brain by sinking it in a 30% sucrose solution in PBS.

  • Section the brain using a freezing microtome or cryostat at a thickness of 30-50 µm.

6. Imaging and Analysis:

  • Mount the sections on glass slides and coverslip with an aqueous mounting medium.

  • Visualize the fluorescently labeled neurons using an epifluorescence or confocal microscope equipped with appropriate filter sets for Rhodamine or Texas Red.

Choosing the Right Tool for the Job

The decision between Rhodamine 101 and Texas Red conjugates depends on the primary goal of the tracing study.

G center Tracer Selection Considerations rhodamine Rhodamine Dextran (e.g., Fluoro-Ruby) center->rhodamine Need bidirectional or strong retrograde tracing? texas_red Texas Red Dextran center->texas_red Need primarily anterograde tracing? rhodamine_adv Advantage: Sensitive anterograde AND retrograde labeling rhodamine->rhodamine_adv texas_red_adv Advantage: Primarily anterograde transport, minimal retrograde labeling texas_red->texas_red_adv

Caption: Decision guide for choosing between tracers.

Choose a Rhodamine-dextran conjugate (like Fluoro-Ruby) when:

  • You need to label both the inputs (retrograde) and outputs (anterograde) from a specific brain region.

  • The primary goal is sensitive retrograde tracing.

  • Detailed morphological reconstruction of entire neurons is required.

Choose a Texas Red-dextran conjugate when:

  • The primary goal is to map the efferent projections (anterograde) from an injection site.

  • Minimizing retrograde labeling of afferent inputs is desired to simplify the analysis of projection pathways.

  • You are performing multi-labeling experiments and require a tracer with minimal spectral overlap with green/yellow fluorophores like fluorescein.

References

Spectral comparison of Rhodamine 101 inner salt and Alexa Fluor 594

Author: BenchChem Technical Support Team. Date: December 2025

A Spectral Showdown: Rhodamine 101 Inner Salt vs. Alexa Fluor 594

For researchers and professionals in the life sciences and drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed spectral and photophysical comparison between two popular red-emitting fluorescent dyes: this compound and Alexa Fluor 594. The information presented herein is supported by experimental data and protocols to aid in making an informed choice for your specific application.

Executive Summary

Alexa Fluor 594 and this compound are both bright, red-fluorescent dyes frequently employed in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. While both exhibit strong fluorescence, Alexa Fluor 594 generally demonstrates superior performance in terms of brightness and photostability. Furthermore, Alexa Fluor 594 is notably insensitive to pH over a broad range, a crucial advantage for maintaining signal consistency in varying cellular environments. Rhodamine 101, while an excellent fluorescent standard, can exhibit pH sensitivity in its derivatives.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative spectral and photophysical properties of this compound and Alexa Fluor 594.

PropertyThis compoundAlexa Fluor 594
Excitation Maximum (λex) ~565 nm[1][2][3][4]~590 nm[5][6]
Emission Maximum (λem) ~595 nm[1][2][3][4]~617 nm[5][6]
Molar Extinction Coefficient (ε) ~105,000 cm⁻¹M⁻¹ (in methanol)[7]~73,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ) ~0.91 - 0.96 (in ethanol)[8][9]~0.66[6][10]
Brightness (ε × Φ) ~95,550 - 100,800~48,180
Fluorescence Lifetime (τ) Not widely reported~3.9 ns[10]
Molecular Weight ~490.6 g/mol [11][12]~820 g/mol (for NHS ester)
Photostability GoodExcellent[13]
pH Sensitivity Derivatives can be pH-sensitive[4][11]Insensitive over a wide pH range (pH 4-10)[13]

Spectral Properties Visualization

The following diagram illustrates the excitation and emission spectra of this compound and Alexa Fluor 594.

Spectral_Properties cluster_Rhodamine101 This compound cluster_Alexa594 Alexa Fluor 594 R101_Ex Excitation ~565 nm R101_Em Emission ~595 nm R101_Ex->R101_Em Stokes Shift ~30 nm AF594_Ex Excitation ~590 nm AF594_Em Emission ~617 nm AF594_Ex->AF594_Em Stokes Shift ~27 nm

Spectral properties of Rhodamine 101 and Alexa Fluor 594.

Performance Characteristics

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While this compound has a higher quantum yield, Alexa Fluor 594 conjugates are often reported to be brighter in biological applications.[13] This can be attributed to the fact that Alexa Fluor dyes can be conjugated to proteins at higher molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection.

Photostability: Photostability, or the resistance to photobleaching, is a critical factor for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. Alexa Fluor 594 is renowned for its superior photostability compared to many other fluorescent dyes, including rhodamine derivatives.[13] This allows for longer observation times and the acquisition of more robust data.

pH Sensitivity: The fluorescence of Alexa Fluor 594 is stable over a broad pH range (pH 4-10), making it a reliable choice for live-cell imaging where intracellular pH can fluctuate.[13] In contrast, the fluorescence of rhodamine derivatives can be sensitive to pH, which may be a disadvantage for quantitative measurements in acidic or basic environments.[4][11]

Experimental Protocols: Comparing Fluorophore Performance

To objectively compare the performance of this compound and Alexa Fluor 594 in your specific experimental setup, the following protocols are recommended.

1. Measurement of Photostability

This protocol outlines a method for determining the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

a. Sample Preparation:

  • Prepare solutions of this compound and Alexa Fluor 594 (or their respective conjugates) at the same concentration in a suitable buffer (e.g., PBS).

  • Mount the samples on a microscope slide and cover with a coverslip.

b. Image Acquisition:

  • Use a fluorescence microscope equipped with appropriate filters for each dye.

  • Adjust the excitation light intensity to a constant and defined level. It is crucial to use the same intensity for both dyes.

  • Capture an initial image (t=0) to measure the initial fluorescence intensity (I₀).

  • Continuously illuminate the sample and acquire images at regular time intervals until the fluorescence intensity has decreased significantly.

c. Data Analysis:

  • For each time point (t), measure the mean fluorescence intensity (I) of a defined region of interest.

  • Normalize the fluorescence intensity at each time point by dividing by the initial intensity (I/I₀).

  • Plot the normalized intensity against time.

  • Fit the data to an exponential decay curve to determine the photobleaching half-life (t½).

Photostability_Workflow cluster_workflow Photostability Measurement Workflow start Start prep Prepare Samples (Equal Concentration) start->prep acquire_initial Acquire Initial Image (t=0) Measure I₀ prep->acquire_initial illuminate Continuous Illumination acquire_initial->illuminate acquire_series Acquire Time-Lapse Images illuminate->acquire_series analyze Analyze Intensity vs. Time acquire_series->analyze calculate Calculate Photobleaching Half-life (t½) analyze->calculate end End calculate->end

Workflow for measuring fluorophore photostability.

2. Comparison of Brightness in Cellular Imaging

a. Cell Labeling:

  • Culture cells of interest on coverslips.

  • Label the cells with antibody-conjugates of Rhodamine 101 (or a spectrally similar rhodamine derivative) and Alexa Fluor 594 targeting the same protein. Ensure similar degrees of labeling for both conjugates.

  • Fix and mount the cells.

b. Image Acquisition and Analysis:

  • Image the cells using identical microscope settings (excitation intensity, exposure time, etc.) for both fluorophores.

  • Quantify the background-corrected fluorescence intensity of individual cells or specific subcellular structures for a statistically significant number of samples.

  • Compare the average fluorescence intensities to determine the relative brightness.

Conclusion

Both this compound and Alexa Fluor 594 are potent fluorescent dyes for the red spectral region. For applications demanding the highest sensitivity, prolonged imaging, and stable fluorescence across varying pH conditions, Alexa Fluor 594 is generally the superior choice due to its exceptional brightness and photostability. This compound remains a valuable tool, particularly as a well-characterized fluorescence standard. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment, and empirical validation using the protocols provided is recommended for optimal results.

References

A Comparative Guide to the Photostability of Rhodamine 101 Inner Salt and Cy5 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with optimal photostability is paramount for generating reliable and reproducible data in fluorescence microscopy and single-molecule studies. This guide provides a detailed comparison of the photostability and photophysical properties of two widely used fluorophores: Rhodamine 101 inner salt and Cy5.

This comparison delves into the quantitative photostability metrics, outlines common experimental protocols for their assessment, and visualizes the key factors influencing their performance. While both dyes are mainstays in biological imaging, their inherent photophysical characteristics dictate their suitability for different experimental demands, particularly those requiring prolonged or intense illumination.

Quantitative Photophysical Properties

The following table summarizes the key photophysical parameters of this compound and Cy5. It is important to note that direct comparison of photostability metrics such as quantum yield of photobleaching and photobleaching lifetime can be challenging due to variations in experimental conditions across different studies. The data presented here are derived from various sources and should be considered as representative values.

PropertyThis compoundCy5
Excitation Max (λex) ~560-577 nm~647-650 nm
Emission Max (λem) ~580-600 nm~665-670 nm
Molar Extinction Coefficient (ε) ~105,000 cm⁻¹M⁻¹ in methanol~250,000 cm⁻¹M⁻¹ in water
Fluorescence Quantum Yield (Φf) High (~0.9-1.0 in ethanol)[1][2]Moderate (~0.20-0.32 in aqueous buffer)[3][4]
Photobleaching Quantum Yield (Φb) Low (on the order of 10⁻⁶ to 10⁻⁷ for rhodamine derivatives at <10³ W/cm²)[5]Relatively higher, dependent on environment
Photobleaching Lifetime Generally longShorter, e.g., ~5.6 s under ~50 W cm⁻² excitation in the absence of oxygen scavengers[6]

Factors Influencing Photostability

The photostability of a fluorophore is not an intrinsic, immutable property but is significantly influenced by its local environment and the experimental setup. Understanding these factors is crucial for optimizing imaging experiments and minimizing photobleaching.

Factors Affecting Fluorophore Photostability cluster_illumination Illumination Conditions cluster_environment Local Chemical Environment cluster_intrinsic Intrinsic Molecular Properties Photostability Photostability Intensity Excitation Intensity Photostability->Intensity Wavelength Excitation Wavelength Photostability->Wavelength Duration Exposure Duration Photostability->Duration Oxygen Presence of Oxygen (ROS formation) Photostability->Oxygen pH pH of the Medium Photostability->pH Viscosity Solvent Viscosity Photostability->Viscosity Additives Antifade Reagents & Quenchers Photostability->Additives Structure Molecular Structure Photostability->Structure TripletState Triplet State Lifetime Photostability->TripletState

Key factors influencing the photostability of fluorescent dyes.

For Cy5, photobleaching is primarily driven by reactions with reactive oxygen species (ROS) that are generated upon excitation.[7] Consequently, its stability is highly sensitive to the presence of molecular oxygen and can be significantly improved by the addition of oxygen scavengers or triplet-state quenchers like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox.[8] Rhodamine 101, while generally more robust, also exhibits pH-dependent photostability.[9]

Experimental Protocols for Photostability Measurement

A common and robust method for quantifying fluorophore photostability, particularly in the context of single-molecule studies, involves immobilization of the dye and monitoring its fluorescence intensity over time under continuous illumination.

General Protocol for Single-Molecule Photobleaching Assay:
  • Sample Preparation:

    • Covalently label a biomolecule (e.g., DNA or protein) with the fluorophore of interest (Rhodamine 101 or Cy5).

    • Immobilize the labeled biomolecules on a passivated microscope coverslip surface (e.g., via biotin-streptavidin interaction) at a low density to ensure individual molecules can be resolved.[6]

    • Prepare an imaging buffer. For experiments investigating intrinsic photostability, a simple buffer like PBS at a specific pH is used. To assess the effect of photostabilizers, antifade reagents or an oxygen scavenging system (e.g., glucose oxidase and catalase) are added to the buffer.[7][8]

  • Microscopy and Data Acquisition:

    • Use a total internal reflection fluorescence (TIRF) microscope for selective excitation of surface-immobilized molecules, which minimizes background fluorescence.[10]

    • Illuminate the sample with a laser of the appropriate wavelength (e.g., ~561 nm for Rhodamine 101, ~640 nm for Cy5) at a defined and constant power density (e.g., 50 W/cm²).[6]

    • Acquire a time-lapse series of images using a sensitive camera (e.g., sCMOS or EMCCD) at a constant frame rate.

  • Data Analysis:

    • Identify and track the fluorescence intensity of individual molecules over time.

    • The point at which the fluorescence intensity abruptly and irreversibly drops to the background level is considered the photobleaching event.

    • The time until photobleaching for each molecule is recorded.

    • Plot a survival curve of the number of fluorescent molecules as a function of time.

    • Fit the decay curve with an exponential function to determine the photobleaching lifetime (the time at which the number of fluorescent molecules has decreased to 1/e of the initial number) or the half-life (the time at which 50% of the molecules have photobleached).[6][8]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Label Biomolecule with Fluorophore B Immobilize on Coverslip A->B C Add Imaging Buffer B->C D TIRF Microscopy C->D E Continuous Laser Illumination D->E F Time-lapse Image Acquisition E->F G Track Single-Molecule Intensity F->G H Determine Photobleaching Time G->H I Generate Survival Curve H->I J Calculate Photobleaching Lifetime I->J

Experimental workflow for measuring fluorophore photostability.

Conclusion

Both this compound and Cy5 are powerful tools for fluorescence imaging. This compound generally offers superior intrinsic photostability and a very high fluorescence quantum yield, making it an excellent choice for applications requiring high brightness and resistance to photobleaching, such as fluorescence correlation spectroscopy and as a reference standard.[1][11]

Cy5, while more susceptible to photobleaching, provides the advantage of far-red excitation and emission, which minimizes autofluorescence from biological samples.[8] Its photostability can be dramatically enhanced through the use of optimized imaging buffers containing antifade reagents, making it highly suitable for single-molecule localization microscopy (SMLM) and other advanced imaging techniques where background suppression is critical. The choice between these two dyes should be guided by the specific requirements of the experiment, including the desired spectral properties, the expected illumination conditions, and the feasibility of using photostabilizing agents.

References

Validating the Specificity of Rhodamine 101 Inner Salt Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rhodamine 101 inner salt conjugates with common alternative fluorophores for validating specificity in biological imaging. The focus is on providing objective performance data, detailed experimental protocols, and clear visual representations of workflows and concepts to aid researchers in making informed decisions for their specific applications.

Introduction to Fluorescent Probe Specificity

In fluorescence microscopy and other related techniques, the specificity of a fluorescent probe is paramount for obtaining reliable and reproducible data. A highly specific probe will bind exclusively to its intended target with minimal off-target binding. Non-specific binding increases background noise, reduces the signal-to-noise ratio (S/N), and can lead to misinterpretation of experimental results. Therefore, rigorous validation of probe specificity is a critical step in any experiment involving fluorescent conjugates.

This compound is a bright and photostable fluorophore commonly used for conjugation to antibodies, peptides, and other biomolecules. This guide will compare the performance of this compound conjugates with two other widely used red-excitable fluorophores: Alexa Fluor 594 and Cyanine 5 (Cy5).

Performance Comparison of Fluorescent Conjugates

The choice of fluorophore can significantly impact the outcome of an imaging experiment. The following table summarizes key performance characteristics of this compound, Alexa Fluor 594, and Cy5 conjugates. It is important to note that direct quantitative comparisons of specificity under identical experimental conditions are not extensively available in the literature. The data presented here is a compilation from various sources and should be used as a general guideline.

FeatureThis compound ConjugatesAlexa Fluor 594 ConjugatesCy5 Conjugates
Excitation Max (nm) ~575~590~650
Emission Max (nm) ~595~617~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~110,000~92,000~250,000
Quantum Yield HighHighModerate
Photostability HighVery HighModerate
pH Sensitivity LowLowModerate
Specificity (Signal-to-Noise Ratio) Generally good, but can exhibit some non-specific binding.Generally very high, known for low non-specific binding.Can be prone to non-specific binding, particularly to hydrophobic structures.
Cost Relatively lowHighModerate

Experimental Protocols for Specificity Validation

Validating the specificity of a fluorescent conjugate involves a series of experiments designed to assess its binding characteristics. Below are detailed protocols for key experiments.

Immunofluorescence Staining for Specificity Assessment

This protocol outlines the general steps for immunofluorescence staining to visually assess the specific localization of a fluorescent conjugate.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal serum in PBS)

  • Primary antibody (unconjugated)

  • Fluorescently labeled secondary antibody (Rhodamine 101, Alexa Fluor 594, or Cy5 conjugate)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on sterile glass coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Seal the coverslips and allow the mounting medium to cure.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Analysis of Signal-to-Noise Ratio

The signal-to-noise ratio (S/N) is a quantitative measure of specificity. A higher S/N indicates more specific staining.

Procedure:

  • Acquire images from the immunofluorescence staining experiment as described above.

  • Using image analysis software (e.g., ImageJ/Fiji), define a Region of Interest (ROI) that encompasses the specifically stained structure (the "signal").

  • Measure the mean fluorescence intensity within the signal ROI.

  • Define another ROI in a background area of the image that does not contain any specific staining (the "noise").

  • Measure the mean fluorescence intensity within the background ROI.

  • Calculate the S/N ratio using the following formula: S/N = (Mean Signal Intensity) / (Mean Background Intensity)

  • Compare the S/N ratios obtained for Rhodamine 101, Alexa Fluor 594, and Cy5 conjugates under identical experimental conditions.

Colocalization Analysis

Colocalization analysis is used to determine the spatial overlap between two different fluorescent signals, providing evidence for the specific localization of a probe.

Procedure:

  • Perform a dual-labeling immunofluorescence experiment using the fluorescent conjugate of interest (e.g., Rhodamine 101-labeled antibody) and a known marker for the target structure labeled with a spectrally distinct fluorophore (e.g., GFP-tagged target protein).

  • Acquire separate images for each fluorescent channel.

  • Merge the images to visualize the overlap of the two signals.

  • Use image analysis software with a colocalization plugin to quantitatively assess the degree of overlap. Common metrics include:

    • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity values of the two channels. A value close to +1 indicates strong positive correlation.

    • Mander's Overlap Coefficient (MOC): Represents the fraction of the signal from one channel that colocalizes with the signal from the other channel.

  • Compare the colocalization coefficients for the different fluorescent conjugates to assess their relative specificity for the target structure.

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships for validating fluorescent probe specificity.

Experimental_Workflow_for_Specificity_Validation cluster_Preparation Sample Preparation cluster_Staining Immunostaining cluster_Analysis Data Acquisition & Analysis cluster_Output Validation Outcome Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Rhodamine 101, Alexa Fluor 594, or Cy5 conjugate) Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy Secondary_Ab->Imaging SN_Analysis Signal-to-Noise Ratio Analysis Imaging->SN_Analysis Coloc_Analysis Colocalization Analysis Imaging->Coloc_Analysis Specificity_Validated Probe Specificity Validated SN_Analysis->Specificity_Validated Coloc_Analysis->Specificity_Validated

Caption: Workflow for validating the specificity of fluorescent conjugates.

Signal_to_Noise_Calculation cluster_Image_Acquisition Image Acquisition cluster_ROI_Selection Region of Interest (ROI) Selection cluster_Measurement Intensity Measurement cluster_Calculation S/N Ratio Calculation Acquire_Image Acquire Fluorescent Image Signal_ROI Define Signal ROI (Specifically Stained Area) Acquire_Image->Signal_ROI Background_ROI Define Background ROI (Non-Stained Area) Acquire_Image->Background_ROI Measure_Signal Measure Mean Signal Intensity Signal_ROI->Measure_Signal Measure_Background Measure Mean Background Intensity Background_ROI->Measure_Background Calculate_SN S/N = Signal / Background Measure_Signal->Calculate_SN Measure_Background->Calculate_SN

Caption: Logical workflow for calculating the Signal-to-Noise Ratio.

Colocalization_Analysis_Concept cluster_Input_Images Input Images cluster_Analysis_Software Analysis cluster_Output_Interpretation Interpretation Channel_1 Channel 1 (Rhodamine 101 Conjugate) Merge Merge Channels Channel_1->Merge Channel_2 Channel 2 (Known Target Marker, e.g., GFP) Channel_2->Merge Scatterplot Generate Scatterplot (Pixel Intensities) Merge->Scatterplot Calculate_Coeff Calculate Colocalization Coefficients (PCC, MOC) Scatterplot->Calculate_Coeff High_Coloc High Colocalization (High Specificity) Calculate_Coeff->High_Coloc High PCC/MOC Low_Coloc Low Colocalization (Low Specificity) Calculate_Coeff->Low_Coloc Low PCC/MOC

Caption: Conceptual diagram of colocalization analysis for specificity validation.

Conclusion and Recommendations

The validation of fluorescent probe specificity is a cornerstone of reliable biological imaging. While this compound conjugates offer a bright and photostable option, their specificity should be carefully evaluated for each application.

  • For routine applications where cost is a significant factor, this compound conjugates can be a suitable choice, provided that thorough blocking and washing steps are implemented to minimize non-specific binding.

  • For applications requiring the highest sensitivity and specificity, particularly when imaging low-abundance targets, Alexa Fluor 594 conjugates are often the preferred choice due to their consistently low non-specific binding and high photostability.

  • For multicolor imaging in the far-red spectrum, Cy5 conjugates are a common option, but researchers should be aware of their potential for non-specific binding and take appropriate measures to control for it.

Ultimately, the optimal choice of fluorophore depends on the specific experimental requirements, including the nature of the target, the imaging modality, and the desired level of quantitative accuracy. The experimental protocols and validation strategies outlined in this guide provide a framework for making an informed decision and ensuring the generation of high-quality, reproducible data.

A Comparative Guide to Using Rhodamine 101 Inner Salt as a Quantum Yield Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence spectroscopy, the accurate determination of a compound's fluorescence quantum yield (ΦF) is a critical parameter for characterizing its photophysical properties. The selection of an appropriate quantum yield standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Rhodamine 101 inner salt with other commonly used quantum yield standards, supported by experimental data and detailed protocols.

Introduction to Quantum Yield and the Role of Standards

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for determining the quantum yield of a fluorescent compound is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

This compound is a bright and photostable fluorescent dye often employed as a quantum yield standard in the red region of the visible spectrum. Its high quantum yield, which approaches unity in ethanol, makes it an excellent reference for highly fluorescent compounds.[1][2]

Comparative Analysis of Quantum Yield Standards

The choice of a quantum yield standard should be guided by several factors, including the excitation and emission wavelength ranges of the sample, the solvent, and the expected quantum yield value. Below is a comparison of this compound with other frequently used standards.

StandardSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)
This compound Ethanol565595~0.91 - 1.0[1][2][3]
Quinine Sulfate0.5 M H2SO43504500.546[4]
Coumarin 153Ethanol4235300.544[3]
DCMEthanol4716430.435[3]
Cresyl VioletEthanol5856250.578[3]
Oxazine 170Ethanol6106500.579[3]

Key Considerations:

  • Spectral Overlap: The absorption and emission spectra of the standard should ideally be in a similar range to the sample to minimize wavelength-dependent instrumental errors.

  • Solvent Compatibility: The standard and the sample should be soluble in the same solvent or in solvents with similar refractive indices.

  • Quantum Yield Value: For samples with high quantum yields, a standard with a high and well-established quantum yield, such as Rhodamine 101, is preferable. For weakly fluorescent samples, standards with lower quantum yields may be more suitable to ensure comparable fluorescence intensities.

  • Photostability: The standard should be photochemically stable under the experimental conditions to avoid degradation and changes in its fluorescence properties.

Experimental Protocol for Quantum Yield Determination (Comparative Method)

This protocol outlines the steps for determining the fluorescence quantum yield of an unknown sample using this compound as the standard.

1. Materials and Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • This compound (standard)

  • Unknown fluorescent compound (sample)

  • Spectroscopic grade ethanol (or another appropriate solvent)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a stock solution of the unknown sample in the same solvent.

  • From the stock solutions, prepare a series of dilute solutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence Spectra:

  • Record the UV-Vis absorption spectra of all prepared solutions. Note the absorbance at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure that the excitation and emission slits are kept constant for all measurements.

4. Data Analysis and Calculation:

The quantum yield of the unknown sample (ΦF, sample) can be calculated using the following equation:

ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

  • ΦF, std is the quantum yield of the standard (Rhodamine 101).

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

To obtain a more accurate value, plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Gradient) can then be used in the following equation:

ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (nsample2 / nstd2)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the quantum yield of an unknown sample using a standard.

G prep_std Prepare Standard Solutions (Rhodamine 101) abs_measure Measure Absorbance Spectra prep_std->abs_measure prep_sample Prepare Sample Solutions (Unknown) prep_sample->abs_measure fluor_measure Measure Fluorescence Spectra abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Quantum yield determination workflow.

Conclusion

This compound serves as an excellent quantum yield standard for compounds emitting in the red portion of the spectrum due to its high fluorescence quantum yield and photostability. By carefully selecting a suitable standard and following a rigorous experimental protocol, researchers can obtain accurate and reliable quantum yield values, which are essential for the characterization of novel fluorescent materials and in various applications within drug development and life sciences.

References

Rhodamine 101 Inner Salt in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. While a plethora of dyes have been specifically designed and optimized for techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), researchers often consider the utility of well-established and bright fluorophores like Rhodamine 101 inner salt. This guide provides a comprehensive comparison of the photophysical properties and potential performance of this compound against commonly used super-resolution dyes, supported by experimental context.

Photophysical Properties: A Head-to-Head Comparison

The suitability of a fluorophore for super-resolution microscopy is dictated by a combination of its spectral characteristics, brightness, and photostability. Below is a summary of the key photophysical properties of this compound compared to established dyes for STORM and STED microscopy.

PropertyThis compoundAlexa Fluor 647ATTO 647NAbberior STAR RED (KK114)
Excitation Max (nm) 565[1][2][3]650[4]646[5][6]638[7]
Emission Max (nm) 595[1][2][3]665[8]664[5][6]655[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~105,000~270,000150,000[5][6]120,000[7]
Fluorescence Quantum Yield ~0.98~0.330.65[5][6]High
Fluorescence Lifetime (ns) ~4.16~1.03.5[5][6]3.4[7]
Primary Super-Resolution Application Not establishedSTORM, STED[9]STED, SIM[5]STED[7]

Note: The photophysical properties of fluorophores can vary depending on the solvent and local environment. The values presented here are generally accepted values from various sources.

Performance in Super-Resolution Microscopy: An Objective Assessment

While this compound is recognized for its high brightness and is often used as a fluorescence reference standard, there is a lack of published data demonstrating its routine use or optimal performance in mainstream super-resolution techniques like STORM and STED.[10][11][12] The discussion below is therefore based on an extrapolation of its known properties in the context of the specific requirements of these methods.

This compound in STORM

Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. This allows for their sequential localization to reconstruct a super-resolved image. Many conventional fluorophores, including rhodamine derivatives, can be induced to photoswitch under specific buffer conditions, typically containing a reducing agent.[13][14]

Expected Performance:

  • Photoswitching: While many rhodamine dyes can photoswitch, the efficiency and number of switching cycles are critical for high-quality STORM imaging. Dyes like Alexa Fluor 647 and CF® Dyes have been extensively characterized and optimized for robust and reliable photoswitching behavior, making them the preferred choice.[9][13][15] The photoswitching characteristics of this compound for STORM have not been well-documented.

  • Brightness: With a high quantum yield, this compound is a very bright dye.[10] This is advantageous for achieving high localization precision in STORM. However, high brightness must be coupled with efficient photoswitching for optimal performance.

This compound in STED

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, high-intensity laser (the STED laser) to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function.

Expected Performance:

  • Photostability: STED microscopy exposes the sample to high laser powers, making fluorophore photostability a critical factor. While rhodamine dyes are generally known for good photostability, dyes specifically developed for STED, such as ATTO 647N and Abberior STAR RED (KK114), have been selected and optimized for their exceptional resilience under these demanding conditions.[16][17][18]

  • Stimulated Emission Cross-Section: The efficiency of the STED process depends on the fluorophore's stimulated emission cross-section at the STED laser wavelength. Dyes that are well-suited for STED have a high probability of being de-excited by the STED laser. This property has not been extensively characterized for this compound in the context of STED microscopy.

Experimental Protocols

Detailed experimental protocols are crucial for successful super-resolution imaging. Below are generalized protocols for STORM and STED microscopy.

General STORM Experimental Protocol

STORM imaging requires a specific imaging buffer to promote the photoswitching of fluorophores.

1. Sample Preparation:

  • Fix and permeabilize cells as required for the specific target.

  • Perform immunolabeling with primary and secondary antibodies conjugated to a STORM-compatible fluorophore (e.g., Alexa Fluor 647, CF® Dyes). A low degree of labeling on the secondary antibody is often optimal.[19]

  • Mount the sample in a suitable imaging chamber.

2. Imaging Buffer Preparation:

  • A common STORM imaging buffer consists of a buffer solution (e.g., Tris-HCl), an oxygen scavenging system (e.g., glucose oxidase and catalase), and a reducing agent (e.g., β-mercaptoethanol or mercaptoethylamine).[20] The exact composition can be optimized for the specific fluorophore.[20]

3. Image Acquisition:

  • Use a microscope system equipped for single-molecule localization microscopy (e.g., N-STORM).

  • Illuminate the sample with an excitation laser to switch most of the fluorophores to a dark state.

  • Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.

  • Acquire a series of thousands of images, capturing the fluorescence of individual molecules.

4. Data Analysis:

  • Process the acquired image series with specialized software to localize the position of each detected fluorophore with high precision.

  • Reconstruct the final super-resolution image from the list of localizations.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Fixation Cell Fixation & Permeabilization Labeling Immunolabeling with STORM-compatible Dye Fixation->Labeling Mounting Sample Mounting Labeling->Mounting Buffer Addition of STORM Imaging Buffer Mounting->Buffer Acquisition Single-Molecule Image Acquisition Buffer->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

Fig. 1: General experimental workflow for STORM.
General STED Experimental Protocol

STED microscopy requires a specialized microscope with co-aligned excitation and STED laser beams.

1. Sample Preparation:

  • Prepare the sample similarly to conventional immunofluorescence, using primary and secondary antibodies conjugated to a STED-compatible fluorophore (e.g., ATTO 647N, Abberior STAR RED).

  • Use a mounting medium with a refractive index that matches the immersion oil of the objective lens for optimal performance.[21]

2. Microscope Setup:

  • Use a commercial or custom-built STED microscope.

  • Align the excitation laser and the doughnut-shaped STED laser to ensure precise overlay.

3. Image Acquisition:

  • Scan the sample with the co-aligned laser beams.

  • The excitation laser excites the fluorophores.

  • The STED laser de-excites the fluorophores at the periphery of the excitation focus.

  • Detect the remaining fluorescence from the central, sub-diffraction-sized region.

4. Image Reconstruction:

  • The final super-resolved image is generated directly from the scanned signal.

STED_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Image Formation Fixation Cell Fixation & Permeabilization Labeling Immunolabeling with STED-compatible Dye Fixation->Labeling Mounting Mounting in Refractive-Index Matched Medium Labeling->Mounting Scanning Scanning with Co-aligned Excitation and STED Lasers Mounting->Scanning Detection Detection of Non-depleted Fluorescence Scanning->Detection Image Direct Generation of Super-Resolved Image Detection->Image

Fig. 2: General experimental workflow for STED.

Conclusion

This compound is an exceptionally bright and photostable fluorophore, making it an excellent choice for conventional fluorescence microscopy and as a reference standard. However, for super-resolution microscopy techniques like STORM and STED, fluorophores must possess a specific set of photophysical properties that go beyond high brightness.

For STORM , the key is efficient and reliable photoswitching, a property for which dyes like Alexa Fluor 647 and certain CF® Dyes are well-established. While this compound might be inducible to blink, its performance in this regard is not documented to be on par with these specialized dyes.

For STED , extreme photostability under high laser power and a high stimulated emission cross-section are crucial. Dyes such as ATTO 647N and Abberior STAR RED have been specifically developed to meet these demands.

References

A Comparative Guide to Red Channel Imaging: Alternatives to Rhodamine 101 Inner Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe for red channel imaging is critical for generating high-quality, reproducible data. While Rhodamine 101 inner salt has been a long-standing option, a new generation of synthetic dyes and fluorescent proteins offers significant advantages in brightness, photostability, and experimental flexibility. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific application.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of this compound and its leading alternatives. Brighter and more photostable dyes can significantly improve signal-to-noise ratios, enabling longer imaging experiments and the detection of low-abundance targets.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 560-567588-595~105,000~0.91-1.0~95,550 - 105,000
Alexa Fluor 647 650668~239,000~0.33~78,870
Cyanine5 (Cy5) 646-649662-667~250,000-271,000~0.27-0.28~67,500 - 75,880
Janelia Fluor 646 (JF646) 646664~152,000~0.54~82,080
mCherry 587610~72,000~0.22~15,840
tdTomato 554581~138,000~0.69~95,220
SiR-DNA 652674~100,000Not reported*Not applicable

*Note: The quantum yield of SiR-DNA is highly dependent on its binding to DNA, and a specific value for the bound state is not consistently reported. Its brightness in cellular applications is considered excellent due to its fluorogenic nature.

Key Alternatives to this compound: A Deeper Dive

Small-Molecule Dyes

Alexa Fluor Dyes: The Alexa Fluor family, particularly Alexa Fluor 647 , is a popular alternative to traditional rhodamine and cyanine dyes.[1] They are sulfonated, which increases their hydrophilicity and reduces aggregation, leading to brighter and more photostable conjugates.[1] Comparative studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5.[2][3]

Cyanine Dyes (Cy Dyes): Cy5 is a widely used far-red fluorescent dye.[4] While it boasts a high molar extinction coefficient, its quantum yield is moderate, and it is known to be less photostable than some of the newer generation dyes like Alexa Fluor 647.[2][5]

Janelia Fluor (JF) Dyes: Developed at the Janelia Research Campus, the Janelia Fluor dyes , such as JF646 , are a newer class of rhodamine-based dyes with exceptional brightness and photostability.[6] They are cell-permeable, making them ideal for live-cell imaging, including super-resolution microscopy techniques like dSTORM and STED.[3][7][8][9]

Silicon-Rhodamine (SiR) Dyes: SiR-DNA is a far-red, cell-permeable and fluorogenic DNA probe.[10][11] It is based on the silicon rhodamine fluorophore and the DNA minor groove binder bisbenzimide (Hoechst).[11] Its fluorogenic nature, meaning it only becomes highly fluorescent upon binding to DNA, results in low background and high-contrast imaging of the nucleus in live cells.[11]

Fluorescent Proteins

mCherry: A monomeric red fluorescent protein derived from DsRed, mCherry is widely used as a genetically encoded tag for protein localization and expression studies.[11][12][13] While not as bright as many synthetic dyes, its genetic encodability allows for the specific labeling of proteins of interest without the need for external dyes and antibodies.[12] It offers good photostability compared to some earlier red fluorescent proteins.[13]

tdTomato: A tandem dimer red fluorescent protein, tdTomato is one of the brightest red fluorescent proteins available.[9] Its high quantum yield and decent photostability make it an excellent choice for in vivo imaging and applications where a strong fluorescent signal is required.[9] However, its dimeric nature can sometimes interfere with the function of the protein it is fused to.

Signaling Pathways and Experimental Workflows

To visualize the application of these alternatives, the following diagrams illustrate key experimental workflows.

G cluster_cell Live Cell protein Protein of Interest-HaloTag Fusion cytoplasm Cytoplasm wash Wash Step (Optional for JF dyes) protein->wash nucleus Nucleus jf_ligand Janelia Fluor-HaloTag Ligand (Cell-Permeable) jf_ligand->protein Covalent Bond Formation imaging Fluorescence Imaging wash->imaging

HaloTag Labeling Workflow

G cluster_cell Live Cell nucleus Nucleus with DNA cytoplasm Cytoplasm binding Binding to DNA Minor Groove nucleus->binding Intercalation sir_dna SiR-DNA (Cell-Permeable) sir_dna->nucleus fluorescence Fluorescence Activation binding->fluorescence imaging Far-Red Imaging fluorescence->imaging

SiR-DNA Staining Mechanism

Experimental Protocols

Live-Cell Imaging with Janelia Fluor Dyes via HaloTag

This protocol describes the labeling of live cells expressing a HaloTag fusion protein with a Janelia Fluor dye.

Materials:

  • Cells expressing the HaloTag-fusion protein of interest cultured on glass-bottom dishes.

  • Janelia Fluor-HaloTag ligand (e.g., JF646-HaloTag ligand).

  • Anhydrous DMSO.

  • Complete cell culture medium.

  • Fluorescence microscope equipped for red channel imaging.

Procedure:

  • Prepare a 1 mM stock solution of the Janelia Fluor-HaloTag ligand in anhydrous DMSO.

  • Prepare a 10 µM working solution by diluting the stock solution in complete cell culture medium.

  • Label the cells:

    • Remove the culture medium from the cells.

    • Add the 10 µM working solution to the cells to achieve a final concentration of 1-5 µM.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells (optional for JF dyes):

    • For reduced background, you can wash the cells 2-3 times with pre-warmed complete culture medium. Janelia Fluor dyes are known for their fluorogenic properties, which can make this step unnecessary.

  • Image the cells:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the specific Janelia Fluor dye (e.g., for JF646, excitation around 640 nm and emission around 660 nm).

Nuclear Staining in Live Cells with SiR-DNA

This protocol outlines the procedure for staining the nuclei of live cells using SiR-DNA.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • SiR-DNA.

  • Anhydrous DMSO.

  • Complete cell culture medium.

  • Fluorescence microscope with far-red imaging capabilities.

Procedure:

  • Prepare a 1 mM stock solution of SiR-DNA in anhydrous DMSO.

  • Prepare a staining solution:

    • Dilute the SiR-DNA stock solution in complete cell culture medium to a final concentration of 0.1-1 µM. The optimal concentration may vary depending on the cell type.

  • Stain the cells:

    • Add the staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Image the cells:

    • SiR-DNA is fluorogenic, so no wash step is required.

    • Image the cells directly using a fluorescence microscope with a Cy5 filter set (e.g., excitation around 640 nm and emission around 670 nm).

Immunofluorescence Staining with Alexa Fluor 647

This protocol describes a general procedure for indirect immunofluorescence using a primary antibody and an Alexa Fluor 647-conjugated secondary antibody.

Materials:

  • Cells cultured on coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody specific to the target protein.

  • Alexa Fluor 647-conjugated secondary antibody.

  • Mounting medium with DAPI (optional, for nuclear counterstaining).

Procedure:

  • Fix the cells:

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilize the cells:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Block non-specific binding:

    • Incubate the cells with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibody:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Incubate with secondary antibody:

    • Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Mount the coverslips:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Image the slides:

    • Image using a fluorescence microscope with a filter set appropriate for Alexa Fluor 647 (excitation ~650 nm, emission ~668 nm).

Conclusion

The landscape of red fluorescent probes has evolved significantly, offering researchers a powerful toolkit for a wide range of imaging applications. While this compound remains a viable option, newer alternatives like Janelia Fluor dyes, Alexa Fluor 647, and SiR-based probes provide substantial improvements in brightness, photostability, and experimental versatility, particularly for live-cell and super-resolution imaging. For genetically encoded labeling, tdTomato and mCherry remain indispensable tools. The choice of the optimal red fluorescent probe will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, labeling strategy, and imaging modality. This guide provides a starting point for making an informed decision to enhance the quality and impact of your research.

References

Comparative Guide to Cross-Reactivity of Rhodamine 101 Inner Salt Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Rhodamine 101 inner salt labeled antibodies against common alternative fluorescent dyes. The focus is on cross-reactivity, a critical factor in the reliability and reproducibility of immunoassays. This document outlines detailed experimental protocols for assessing cross-reactivity and presents a summary of performance characteristics to aid in the selection of the most appropriate fluorescent label for your research needs.

Introduction to Rhodamine 101 and Antibody Cross-Reactivity

This compound is a bright, photostable fluorescent dye belonging to the rhodamine family.[1] It exhibits excitation and emission maxima at approximately 569 nm and 590 nm, respectively, placing it in the orange-red region of the visible spectrum.[1] In antibody labeling, the isothiocyanate derivative of rhodamine is commonly used to form a stable covalent bond with primary amines on the antibody.

Cross-reactivity, the binding of an antibody to an unintended target, is a significant concern in immunoassays as it can lead to false-positive signals and inaccurate data interpretation. The choice of fluorescent label can influence an antibody's cross-reactivity profile. While the primary determinant of specificity is the antibody itself, the physicochemical properties of the conjugated dye, such as its charge, hydrophobicity, and size, can contribute to non-specific binding.

Performance Comparison of Fluorescent Dyes

While direct quantitative data on the cross-reactivity of this compound labeled antibodies is not extensively published in comparative studies, the following table summarizes key performance characteristics based on available information for Rhodamine 101 and common alternative dyes. It is important to note that the degree of cross-reactivity is highly dependent on the specific antibody, the conjugation chemistry, and the experimental conditions.

FeatureThis compoundAlexa Fluor 594Cyanine (Cy3/Cy5) Dyes
Excitation/Emission (nm) ~569 / ~590[1]~590 / ~617Cy3: ~550 / ~570Cy5: ~650 / ~670
Brightness HighVery HighHigh
Photostability GoodExcellentVariable (Cy5 is prone to photobleaching)
pH Sensitivity LowLowModerate
Reported Non-Specific Binding Generally low, but can be influenced by hydrophobicity.Generally very low due to sulfonation which increases hydrophilicity.Cyanine dyes, particularly Cy5, have been reported to be prone to non-specific binding, possibly due to their chemical structure.
Cost ModerateHighModerate to High

Experimental Protocols for Cross-Reactivity Testing

To rigorously assess the cross-reactivity of a this compound labeled antibody, a combination of the following experimental approaches is recommended.

Immunofluorescence (IF) Staining of Target-Negative Cells/Tissues

This method directly visualizes non-specific binding in a biological context.

Methodology:

  • Cell/Tissue Preparation:

    • Culture a cell line known not to express the target antigen of the primary antibody.

    • Alternatively, use tissue sections from a knockout animal or a tissue type where the target antigen is absent.

    • Fix and permeabilize the cells/tissues using a standard protocol appropriate for the antibody and antigen.

  • Blocking: Block non-specific binding sites by incubating the samples with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the samples with the Rhodamine 101 labeled primary antibody at its optimal working concentration for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples extensively with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unbound antibody. Perform at least three washes of 5-10 minutes each.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the samples with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for Rhodamine 101 and the nuclear stain. Compare the fluorescence signal in the target-negative samples to that of a positive control (cells/tissues known to express the target antigen). The absence of or minimal signal in the negative control indicates low cross-reactivity.

Flow Cytometry Analysis of a Mixed Cell Population

Flow cytometry provides a quantitative measure of non-specific binding at the single-cell level.

Methodology:

  • Cell Preparation: Prepare a mixed population of cells, including a cell line that is positive for the target antigen and one that is negative.

  • Blocking: Resuspend the cells in a blocking buffer (e.g., FACS buffer containing 2% FBS and 0.1% sodium azide) and incubate for 15-30 minutes on ice.

  • Antibody Staining: Add the Rhodamine 101 labeled primary antibody at its predetermined optimal concentration and incubate for 30-60 minutes on ice in the dark.

  • Washing: Wash the cells three times with cold FACS buffer by centrifugation.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer equipped with a laser and detectors suitable for Rhodamine 101.

  • Data Analysis: Gate on the positive and negative cell populations. The median fluorescence intensity (MFI) of the negative population should be close to that of an unstained control. A significant shift in the MFI of the negative population indicates cross-reactivity.

Western Blotting with Lysates from Related and Unrelated Sources

This technique assesses the specificity of the antibody for the target protein in a denatured state.

Methodology:

  • Lysate Preparation: Prepare protein lysates from:

    • Cells or tissues known to express the target protein (positive control).

    • Cells or tissues known not to express the target protein (negative control).

    • Cells or tissues expressing proteins with high sequence homology to the target antigen.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Rhodamine 101 labeled primary antibody overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST.

  • Detection: Directly visualize the fluorescent signal on an imaging system capable of detecting the emission wavelength of Rhodamine 101.

  • Analysis: A single band at the expected molecular weight in the positive control lane and no bands in the negative control or other lanes indicates high specificity. The presence of bands at unexpected molecular weights suggests cross-reactivity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and a relevant biological context, the following diagrams are provided.

Cross_Reactivity_Testing_Workflow cluster_IF Immunofluorescence (IF) cluster_FC Flow Cytometry (FC) cluster_WB Western Blot (WB) IF_Prep Prepare Target-Negative and Positive Cells/Tissues IF_Block Block Non-Specific Binding IF_Prep->IF_Block IF_Incubate Incubate with Rhodamine 101 Labeled Antibody IF_Block->IF_Incubate IF_Wash Wash Extensively IF_Incubate->IF_Wash IF_Image Image and Analyze IF_Wash->IF_Image FC_Prep Prepare Mixed Cell Population (Pos/Neg) FC_Block Block Non-Specific Binding FC_Prep->FC_Block FC_Stain Stain with Rhodamine 101 Labeled Antibody FC_Block->FC_Stain FC_Wash Wash Cells FC_Stain->FC_Wash FC_Acquire Acquire and Analyze Data FC_Wash->FC_Acquire WB_Prep Prepare Lysates from Relevant Cell/Tissue Sources WB_Transfer SDS-PAGE and Transfer WB_Prep->WB_Transfer WB_Block Block Membrane WB_Transfer->WB_Block WB_Incubate Incubate with Rhodamine 101 Labeled Antibody WB_Block->WB_Incubate WB_Detect Detect Fluorescent Signal WB_Incubate->WB_Detect

Experimental Workflow for Antibody Cross-Reactivity Testing.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition released

Simplified mTOR Signaling Pathway.

Conclusion

The selection of a fluorescent label for antibody conjugation requires careful consideration of its photophysical properties and its potential to contribute to non-specific binding. This compound is a robust and bright dye suitable for a wide range of applications. However, to ensure the highest data quality, it is imperative to empirically validate the specificity and cross-reactivity of each labeled antibody conjugate using a combination of the detailed experimental protocols provided in this guide. For applications demanding the lowest possible background, alternative dyes such as the Alexa Fluor series, which are specifically engineered for reduced non-specific binding, may be considered. Ultimately, a thorough validation process is the most critical step in generating reliable and reproducible results in immunoassays.

References

Quantitative Analysis of Rhodamine 101 Inner Salt Fluorescence Intensity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to quantify the fluorescence intensity of Rhodamine 101 inner salt, this guide provides a comparative analysis with common alternative fluorescent dyes. This document outlines the key performance characteristics supported by experimental data, detailed methodologies for quantitative analysis, and a visual representation of the experimental workflow.

Comparative Analysis of Fluorescent Dyes

The selection of a fluorescent dye is critical for the sensitivity and accuracy of fluorescence-based assays. This compound is a bright and photostable fluorophore. Below is a quantitative comparison of its spectral properties with other commonly used rhodamine derivatives and alternative dyes in a similar spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
This compound 560 - 567[1][2]588 - 595[2][3][4][5][6]105,000[2]~1.00Methanol
Rhodamine B545 - 546[7][8]566 - 567[7][8]106,0000.49 - 0.70[9][10]Ethanol
Rhodamine 6G525 - 530548 - 551116,0000.95[4]Ethanol
Texas Red® (Sulforhodamine 101)589 - 596[1][2][11]606 - 615[1][2][11][12][13]85,000[1]0.90[14]Ethanol
ATTO 594601 - 603[3][5][15]626 - 627[3][5][15]120,000[3][5]0.85[3][5]Aqueous Buffer
Alexa Fluor® 594590[16][17][18]617 - 618[16][17][18]73,000[17]0.66[17][19]Aqueous Buffer

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of a test sample (e.g., this compound) relative to a well-characterized standard.

1. Materials and Instrumentation:

  • Test Fluorophore: this compound

  • Standard Fluorophore: A well-characterized dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Solvent: Spectroscopic grade solvent (e.g., ethanol or methanol). The same solvent should be used for both the test and standard samples if possible.

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with excitation and emission monochromators.

  • Quartz cuvettes (1 cm path length).

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test and standard fluorophores in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard samples. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Record the absorbance spectra for all dilutions of the test and standard samples using the UV-Vis spectrophotometer.

    • Determine the absorbance at the chosen excitation wavelength for each dilution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., the absorption maximum of the standard).

    • Record the fluorescence emission spectra for all dilutions of the test and standard samples. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard samples.

    • The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the test (Grad_X) and the standard (Grad_ST).

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test and standard samples, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if the solvents are the same, this term becomes 1).

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of fluorescence intensity.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_result Final Calculation prep_stock Prepare Stock Solutions (Test & Standard) prep_dilutions Prepare Serial Dilutions (Absorbance 0.02-0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_dilutions->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_gradient Calculate Gradients (Slopes) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φ) calc_gradient->calc_qy

Experimental workflow for determining relative fluorescence quantum yield.

References

Comparative Guide to Purity Assessment of Rhodamine 101 Inner Salt for Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence-based quantitative assays, the purity of fluorescent dyes is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Rhodamine 101 inner salt, a bright and widely used fluorescent dye, and its alternatives, with a focus on purity assessment methodologies.[1][2][3][4][5]

The Critical Role of Purity in Quantitative Fluorescence Studies

The presence of impurities in a fluorescent dye can significantly impact experimental outcomes. Impurities can arise from the synthesis process, degradation over time, or improper storage. These contaminants can have different spectral properties, leading to:

  • Inaccurate Molar Absorptivity and Quantum Yield Calculations: These fundamental parameters are crucial for quantitative measurements and are directly affected by the concentration of the active dye.

  • Spectral Overlap and Crosstalk: Impurities may fluoresce at different wavelengths, interfering with the signal from the primary dye and leading to erroneous data.

  • Quenching Effects: Some impurities can quench the fluorescence of the primary dye, reducing the signal intensity and sensitivity of the assay.

  • Non-specific Binding: In biological applications, impurities might bind non-specifically to cellular components, increasing background noise and reducing the signal-to-noise ratio.

Therefore, rigorous purity assessment of this compound is an indispensable step before its use in quantitative studies.

Purity Assessment of this compound

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Fluorescence Spectroscopy.

Table 1: Key Parameters for Purity Assessment of this compound
ParameterUV-Visible SpectroscopyFluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorption by the molecule.Measurement of light emission by the molecule after excitation.Separation of components in a mixture.
Primary Measurement Molar Absorptivity (ε) at λmaxQuantum Yield (Φ), Excitation & Emission MaximaPeak Area Percentage at a specific wavelength
λmax (in Methanol) 567 nm[6]Excitation: ~565 nm, Emission: ~588-595 nm[1][2][3][4][6]Detection typically at λmax (e.g., 567 nm)
Molar Absorptivity (ε) ~10.50 x 10⁴ L mol⁻¹ cm⁻¹ at 567 nm in methanol[6]Not directly measuredNot directly measured
Quantum Yield (Φ) Not measured~0.98 - 1.0 in ethanol[7][8]Not measured
Purity Indication Conformance of λmax and ε to reference values.Shape and position of excitation and emission spectra.Percentage of the main peak area.[9]

Experimental Protocols for Purity Assessment

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Methodology:

  • Solvent Selection: Use a spectroscopic grade solvent, such as methanol or ethanol.[6][7]

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a series of dilutions to generate a calibration curve.

  • Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Set the wavelength range to scan from approximately 300 nm to 700 nm. Use a matched cuvette containing the pure solvent as a blank.

  • Measurement: Record the absorbance spectra of the diluted solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the slope of the calibration curve (Absorbance vs. Concentration).

    • Compare the obtained λmax and ε with reference values. Significant deviations may indicate the presence of impurities.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the relative quantum yield.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 590 nm) and scan a range of excitation wavelengths (e.g., 450 nm to 580 nm) to determine the excitation maximum.

  • Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 565 nm) and scan a range of emission wavelengths (e.g., 570 nm to 700 nm) to determine the emission maximum.

  • Quantum Yield (Relative Method):

    • Use a well-characterized fluorescence standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and the standard solution.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component and any impurities.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with gradient elution.

  • Column: Use a reverse-phase column (e.g., C18).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

  • HPLC System Setup:

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detector wavelength to the λmax of this compound (e.g., 567 nm).

  • Injection and Analysis: Inject a small volume of the sample solution into the HPLC system.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak in the chromatogram.

    • Purity (%) = (Area of the main peak / Total area of all peaks) * 100.

    • Commercial suppliers often specify a purity of ≥93-95% by HPLC.[9]

Comparison with Alternative Fluorescent Dyes

This compound is an excellent fluorescent dye, but other rhodamine derivatives and dyes are also available for quantitative studies. The choice of dye depends on the specific application, instrumentation, and experimental conditions.

Table 2: Comparison of this compound with Common Alternatives
FeatureThis compoundRhodamine B5-ROX (5-Carboxy-X-rhodamine)6-ROX (6-Carboxy-X-rhodamine)
Excitation Max (nm) ~565[1][2][3][4]~555~575~575
Emission Max (nm) ~595[1][2][3][4]~575~602~602
Molar Absorptivity (L mol⁻¹ cm⁻¹) ~105,000 in methanol[6]~106,000 in ethanol[10]~82,000~82,000
Quantum Yield (Φ) ~0.98 in ethanol[7]~0.31 in ethanol~0.70~0.70
Stability High photostability, stable for ≥ 4 years when stored properly.[1][2]Good, but can form non-fluorescent lactone in non-polar solvents.[11]GoodGood
Key Advantages Very high quantum yield, excellent brightness, good photostability.[3]High molar absorptivity, widely used and well-characterized.[12]Reactive carboxyl group for labeling biomolecules.Reactive carboxyl group for labeling biomolecules.
Key Disadvantages Less commonly available with reactive groups for conjugation.Lower quantum yield compared to Rhodamine 101, solvent-dependent spectral properties.[11]Lower molar absorptivity and quantum yield than Rhodamine 101.Lower molar absorptivity and quantum yield than Rhodamine 101.

Visualizing Experimental Workflows and Applications

Purity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_decision Decision cluster_outcome Outcome prep Dissolve Rhodamine 101 in Spectroscopic Grade Solvent uv_vis UV-Vis Spectroscopy (λmax, ε) prep->uv_vis Analyze Aliquots fluorescence Fluorescence Spectroscopy (Ex/Em Maxima, Φ) prep->fluorescence Analyze Aliquots hplc HPLC (Peak Purity) prep->hplc Analyze Aliquots compare Compare with Reference Values uv_vis->compare fluorescence->compare hplc->compare decision Purity Acceptable? compare->decision use Proceed to Quantitative Studies decision->use Yes reject Reject or Purify Batch decision->reject No

Workflow for Purity Assessment of this compound.
Application in a Simplified Signaling Pathway

Fluorescent dyes like Rhodamine 101 are instrumental in tracking cellular processes. The diagram below shows a simplified representation of how a fluorescently labeled ligand could be used to study receptor-mediated endocytosis, a common signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell ligand Fluorescent Ligand (Rhodamine 101 Labeled) receptor Cell Surface Receptor ligand->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome Vesicle Trafficking lysosome Lysosome (Signal Degradation) endosome->lysosome Maturation

Simplified Receptor-Mediated Endocytosis Pathway.

Conclusion

This compound stands out as a superior fluorescent probe for many quantitative applications due to its exceptional brightness, stemming from a high molar absorptivity and a quantum yield approaching unity.[3][7][8] However, to harness its full potential and ensure the integrity of experimental data, a thorough purity assessment is non-negotiable. By employing a combination of HPLC, UV-Visible, and fluorescence spectroscopy, researchers can confidently verify the purity of their this compound stock. When selecting a fluorescent dye, it is crucial to consider not only its photophysical properties but also the specific requirements of the assay, such as the need for covalent labeling, and to choose the alternative that best fits those needs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Rhodamine 101 inner salt
Reactant of Route 2
Rhodamine 101 inner salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。